3-sec-Butyl-6-methyluracil
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(3)11-8(12)5-6(2)10-9(11)13/h5,7H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSCGNUFPLOCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210872 | |
| Record name | 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6589-36-2 | |
| Record name | 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-sec-Butyl-6-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC310276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-sec-butyl-6-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-SEC-BUTYL-6-METHYLURACIL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45N59TL1XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Synthesis of 3-sec-Butyl-6-methyluracil
This guide provides a comprehensive overview of 3-sec-Butyl-6-methyluracil, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, and critically, a detailed examination of its synthetic pathway. The methodologies presented are grounded in established chemical principles, offering a robust framework for its preparation in a laboratory setting. This document is intended for an audience with a foundational understanding of organic chemistry.
Introduction and Significance
3-sec-Butyl-6-methyluracil belongs to the substituted uracil family, a class of compounds that are analogues of a fundamental component of ribonucleic acid (RNA). The uracil scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Modifications to the uracil ring, such as the introduction of alkyl groups at the N3 and C6 positions, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
3-sec-Butyl-6-methyluracil serves as a key intermediate in the synthesis of more complex molecules, including various pesticides and herbicides[1]. Its structural similarity to the herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil) underscores its importance as a precursor in agrochemical research. Furthermore, its potential as a building block in the development of novel therapeutic agents continues to be an area of active investigation.
Chemical Structure and Properties
The molecular structure of 3-sec-Butyl-6-methyluracil is characterized by a pyrimidine-2,4(1H,3H)-dione core. A methyl group is attached at the C6 position, and a sec-butyl group is substituted at the N3 position.
Systematic IUPAC Name: 3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione[2]
The presence of the chiral sec-butyl group means that this compound can exist as a racemic mixture of two enantiomers. The physicochemical properties of 3-sec-Butyl-6-methyluracil are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Melting Point | 118-120 °C | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Synthesis of 3-sec-Butyl-6-methyluracil
The most direct and efficient synthesis of 3-sec-Butyl-6-methyluracil involves a cyclocondensation reaction between ethyl acetoacetate and sec-butylurea. This method is an adaptation of the well-established synthesis of 6-methyluracil from ethyl acetoacetate and urea[3].
Synthetic Pathway Overview
The overall synthetic transformation can be depicted as follows:
Caption: Overall synthetic scheme for 3-sec-Butyl-6-methyluracil.
Mechanistic Insights
The reaction proceeds through a series of steps initiated by the nucleophilic attack of the more basic nitrogen of sec-butylurea on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration.
-
Initial Condensation: The reaction is typically catalyzed by a base, which can deprotonate the α-carbon of ethyl acetoacetate, forming an enolate. However, a more likely initial step in this specific reaction is the nucleophilic attack of one of the amino groups of sec-butylurea on the electrophilic carbonyl carbon of the ester group of ethyl acetoacetate.
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization, where the second amino group of the urea moiety attacks the ketone carbonyl of the acetoacetate backbone.
-
Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable aromatic pyrimidine ring, yielding 3-sec-Butyl-6-methyluracil.
The choice of a base catalyst facilitates the deprotonation steps and promotes the overall reaction rate. The application of heat is necessary to overcome the activation energy of the cyclization and dehydration steps.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous 3-butyl-6-methyluracil and is expected to provide a good yield of the desired product.
Materials:
-
Ethyl acetoacetate
-
sec-Butylurea
-
Sodium ethoxide (or a solution of sodium in absolute ethanol)
-
Absolute ethanol
-
Hydrochloric acid (concentrated and dilute)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add one molar equivalent of sec-butylurea, followed by the slow addition of one molar equivalent of ethyl acetoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in water and acidify the solution to a pH of approximately 5-6 with dilute hydrochloric acid. This will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 3-sec-Butyl-6-methyluracil as a white solid.
Expected Yield: Based on analogous reactions, a yield of 70-80% can be anticipated. For instance, the synthesis of 3-butyl-6-methyluracil reports a yield of 78%[4].
Characterization
The identity and purity of the synthesized 3-sec-Butyl-6-methyluracil should be confirmed by standard analytical techniques.
-
Melting Point: The melting point should be sharp and consistent with the literature value of 118-120 °C[1].
-
NMR Spectroscopy:
-
¹H NMR spectroscopy is expected to show characteristic signals for the sec-butyl group (a quartet for the CH proton, a triplet for the terminal methyl group, and a doublet for the other methyl group, along with a multiplet for the CH₂ group), a singlet for the C6-methyl group, a singlet for the C5-vinylic proton, and a broad singlet for the N1-H proton.
-
¹³C NMR spectroscopy will show distinct signals for the two carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), the C6-methyl carbon, and the four carbons of the sec-butyl group. The ¹³C-NMR data for the closely related 3-butyl-6-methyluracil shows the C5 and C6 carbons at approximately 100.26 ppm and 149.96 ppm, respectively, and the C2 and C4 carbonyls at 153.46 ppm and 163.46 ppm[4]. Similar shifts are expected for the sec-butyl derivative.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching vibrations of the uracil ring (around 1650-1750 cm⁻¹), and C-H stretching and bending vibrations of the alkyl groups.
Conclusion
This guide has provided a detailed technical overview of 3-sec-Butyl-6-methyluracil, covering its structure, properties, and a robust synthetic protocol. The described synthesis, based on the cyclocondensation of ethyl acetoacetate and sec-butylurea, is a reliable method for obtaining this valuable chemical intermediate. The mechanistic insights and detailed experimental procedure offer a solid foundation for researchers and scientists to produce and characterize this compound for its various applications in drug development and agrochemical synthesis.
References
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PubChem. (n.d.). 3-sec-Butyl-6-methyluracil. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 85-96. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanisms of Action of 3-sec-Butyl-6-methyluracil
A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Uracil Scaffold in Drug Discovery
Uracil, a fundamental pyrimidine nucleobase, is a cornerstone of medicinal chemistry.[1] Its derivatives form the backbone of numerous commercial drugs, demonstrating a remarkable breadth of therapeutic applications.[1] While often associated with anticancer agents, uracil-based compounds have been successfully developed to treat viral infections, diabetes, thyroid disorders, and more.[1] The structural versatility of the uracil ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[2][3] This guide focuses on a specific derivative, 3-sec-Butyl-6-methyluracil, a compound for which the precise mechanism of action remains to be fully elucidated. By examining the well-established activities of structurally related uracil derivatives, we can propose and explore putative mechanisms and outline a robust experimental framework for their investigation.
Profiling 3-sec-Butyl-6-methyluracil: Knowns and Unknowns
Currently, the scientific literature on 3-sec-Butyl-6-methyluracil is primarily centered on its chemical synthesis and its utility as a reagent in the preparation of other complex molecules, such as tricyclic and tetracyclic isoindolinones, pesticides, and herbicides.[4][5][6]
| Compound Property | Value |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 6589-36-2[4] |
| Physical Form | White to Off-White Solid[4] |
| Melting Point | 118-120 °C[4] |
While its direct biological mechanism of action is not extensively documented, the known activities of other 6-methyluracil and N3-substituted uracil derivatives provide a strong foundation for hypothesizing its potential therapeutic applications and molecular targets.
Hypothesized Mechanisms of Action and Experimental Validation
Based on the established pharmacology of related uracil analogs, we can postulate several plausible mechanisms of action for 3-sec-Butyl-6-methyluracil. This section will delve into these hypotheses and provide detailed experimental protocols for their validation.
Putative Antiviral Activity
Uracil derivatives are well-known for their antiviral properties, with many acting as non-nucleoside inhibitors of viral enzymes.[7][8] For instance, certain 1,3-disubstituted uracils have demonstrated activity against HIV-1 reverse transcriptase.[7] Other derivatives have shown efficacy against influenza virus.[9]
Hypothesized Mechanism: 3-sec-Butyl-6-methyluracil may act as a non-nucleoside inhibitor of viral polymerases (e.g., reverse transcriptase) or other essential viral enzymes, thereby disrupting viral replication.[8][10]
Experimental Workflow for Antiviral Screening:
Caption: Workflow for investigating the antiviral potential of 3-sec-Butyl-6-methyluracil.
Detailed Protocol: Reverse Transcriptase Inhibition Assay
-
Reagents and Materials: Recombinant HIV-1 reverse transcriptase (RT), poly(rA)-oligo(dT) template-primer, [³H]-dTTP, 3-sec-Butyl-6-methyluracil, known RT inhibitor (e.g., Nevirapine), reaction buffer, scintillation fluid.
-
Assay Setup: In a 96-well plate, combine the reaction buffer, poly(rA)-oligo(dT), and varying concentrations of 3-sec-Butyl-6-methyluracil or control inhibitor.
-
Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination and Detection: Stop the reaction and precipitate the synthesized DNA. Measure the incorporation of [³H]-dTTP using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of the compound and determine the IC50 value.
Potential Anticancer Activity
The uracil scaffold is a privileged structure in cancer chemotherapy. Derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells.[11][12][13] Specifically, some 6-methyluracil derivatives have demonstrated cytotoxic effects against various cancer cell lines.[13]
Hypothesized Mechanism: 3-sec-Butyl-6-methyluracil may exert anticancer effects by inducing apoptosis through the mitochondrial pathway, arresting the cell cycle at a specific checkpoint, or inhibiting protein kinases involved in cancer cell proliferation and survival.[11][13]
Experimental Workflow for Anticancer Evaluation:
Caption: A stepwise approach to assess the anticancer properties of 3-sec-Butyl-6-methyluracil.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 3-sec-Butyl-6-methyluracil for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Postulated Enzyme Inhibition
Beyond viral enzymes, uracil derivatives have been shown to inhibit a range of other enzymes with therapeutic relevance. For example, macrocyclic derivatives of 6-methyluracil have been identified as inhibitors of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[14][15] Other studies have pointed to the inhibition of enzymes like α-amylase and α-glucosidase, relevant to diabetes management.[16]
Hypothesized Mechanism: The 3-sec-Butyl-6-methyluracil structure may allow it to bind to the active or allosteric sites of enzymes such as acetylcholinesterase, leading to their inhibition.
Experimental Workflow for Enzyme Inhibition Assays:
Caption: A workflow for characterizing the enzyme inhibitory potential of 3-sec-Butyl-6-methyluracil.
Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents and Materials: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), 3-sec-Butyl-6-methyluracil, known AChE inhibitor (e.g., Donepezil), phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of 3-sec-Butyl-6-methyluracil or control inhibitor.
-
Enzyme Addition: Add AChE to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Add ATCI to initiate the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
While the direct mechanism of action of 3-sec-Butyl-6-methyluracil is yet to be definitively established, the rich pharmacology of the uracil scaffold provides a fertile ground for hypothesis-driven research. The proposed mechanisms—antiviral, anticancer, and enzyme inhibition—are all plausible and warrant thorough investigation. The experimental workflows and detailed protocols provided in this guide offer a comprehensive framework for researchers to systematically explore the therapeutic potential of this compound. Future studies should focus on a broad screening approach followed by in-depth mechanistic investigations for any confirmed activities. Such a strategy will be pivotal in unlocking the full potential of 3-sec-Butyl-6-methyluracil and other novel uracil derivatives in drug discovery and development.
References
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Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 359-368. Available at: [Link]
-
Babashkina, M. G., et al. (2014). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. Medicinal Chemistry Communications, 5(11), 1663-1669. Available at: [Link]
-
ResearchGate. (2023). Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. Available at: [Link]
-
Gerasimova, E. V., et al. (2015). 6-Methyluracil Derivatives as Acetylcholinesterase Inhibitors for Treatment of Alzheimer's Disease. Journal of Alzheimer's Disease, 49(2), 477-487. Available at: [Link]
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Organic Syntheses. (n.d.). 6-methyluracil. Available at: [Link]
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Głowacka, I. E., et al. (2023). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. Scientific Reports, 13(1), 10649. Available at: [Link]
- Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.
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Sharifi-Rad, J., et al. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 883. Available at: [Link]
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Czerwonka, A., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 24(13), 10865. Available at: [Link]
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Lee, C. K., et al. (1998). Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV. Archives of Pharmacal Research, 21(1), 59-63. Available at: [Link]
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Zengin, G., et al. (2017). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Evidence-Based Complementary and Alternative Medicine, 2017, 9327823. Available at: [Link]
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PubChem. (n.d.). 6-Methyluracil. Available at: [Link]
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PubChem. (n.d.). 3-sec-Butyl-6-methyluracil. Available at: [Link]
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Aslanoglu, F., & Yazici, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Synthetic Communications, 53(15), 1234-1243. Available at: [Link]
-
Mohan, C. G., et al. (2021). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European Journal of Medicinal Chemistry, 209, 112887. Available at: [Link]
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Roy, M., et al. (2023). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 25(23), 3335-3345. Available at: [Link]
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Shobolov, D. L., et al. (2023). Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 108-121. Available at: [Link]
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Al-Ostath, A. I., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103503. Available at: [Link]
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Novikov, M. S., et al. (2021). Uracil derivatives as non-nucleoside inhibitors of viral infections. Bioorganic & Medicinal Chemistry, 48, 116416. Available at: [Link]
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Seley-Radtke, K. L., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 24(12), 2759-2767. Available at: [Link]
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Technical Monograph: 3-sec-Butyl-6-methyluracil
Chemical Scaffold, Environmental Fate, and Analytical Protocols[1][2][3]
Executive Summary & Chemical Identity[2]
3-sec-Butyl-6-methyluracil (CAS: 6589-36-2) serves a dual role in chemical science: it is the immediate synthetic precursor to the herbicide Bromacil and its primary stable environmental metabolite.[1] While historically viewed merely as a degradation product, recent pharmacological screens have identified this scaffold as having potential regenerative proliferative activity in epithelial tissues, distinguishing it from its phytotoxic halogenated analog.[1]
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis, environmental persistence mechanisms, and validated analytical protocols for its quantification in complex matrices.[1]
physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-(butan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione |
| Common Aliases | Desbromo-bromacil; Bromacil Metabolite 1; 3-sec-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118–120 °C |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water (higher polarity than Bromacil) |
| pKa | ~10.0 (Predicted) |
Synthesis & Manufacturing Logic
The synthesis of 3-sec-butyl-6-methyluracil is a critical study in uracil ring formation.[1] The protocol below describes the "Principal Route" used in industrial manufacturing, which prioritizes yield and regio-specificity.
The Mechanistic Logic
The synthesis relies on the condensation of a
Critical Control Point: The reaction must be controlled to prevent the formation of the N1-isomer. The steric bulk of the sec-butyl group aids in directing the cyclization to the thermodynamically favored N3 position, but temperature control during the initial condensation is vital.[1]
Experimental Protocol: Cyclization
-
Reagents: Ethyl acetoacetate (1.0 eq), sec-butylurea (1.1 eq), Sodium Methoxide (NaOMe, 2.5 eq), Ethanol (Anhydrous).
-
Setup: 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and mechanical stirrer.
-
Procedure:
-
Dissolve NaOMe in anhydrous ethanol under
atmosphere. -
Add sec-butylurea and stir at ambient temperature for 15 minutes.
-
Add ethyl acetoacetate dropwise over 30 minutes. Note: Exothermic reaction; maintain temp < 40°C.[1]
-
Reflux the mixture for 4–6 hours. Monitor via TLC (9:1 CHCl3:MeOH) for the disappearance of the ester.[1]
-
Workup: Cool to room temperature. Acidify with HCl to pH 2–3 to precipitate the uracil.[1] The acidic shift protonates the enolate, crashing the product out of solution.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1).[1]
-
Visualization: Synthetic Pathway
Figure 1: Synthetic pathway from precursors to the target scaffold and subsequent conversion to Bromacil.[1]
Environmental Fate & Metabolism[2]
For environmental scientists, 3-sec-butyl-6-methyluracil is the primary marker of Bromacil contamination in groundwater.[1]
Degradation Mechanism: Reductive Dehalogenation
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) degrades primarily via microbial action.[1] In anaerobic conditions (typical of deep aquifers), bacteria utilize the bromine atom as a terminal electron acceptor.[1]
-
Causality: The C-Br bond is weaker than the C-H bond but provides high electron density.[1] Anaerobic microbes cleave this bond, replacing Br with H, yielding 3-sec-butyl-6-methyluracil.[1]
-
Persistence: Unlike Bromacil, which is susceptible to photolysis due to the heavy halogen atom, the debrominated metabolite is significantly more stable in aqueous environments, leading to accumulation.[1]
Visualization: Degradation Pathway
Figure 2: Environmental degradation pathway showing the stability of the primary metabolite.[1]
Analytical Protocol: LC-MS/MS Quantification
Detecting 3-sec-butyl-6-methyluracil requires distinguishing it from the parent Bromacil.[1] The loss of Bromine shifts the retention time and the mass transition.[1]
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Sample Preparation (Water Matrix):
-
Extraction: Solid Phase Extraction (SPE) using Polymeric Reversed-Phase cartridges (e.g., Oasis HLB).[1]
-
Elution: Methanol.
-
Reconstitution: 90:10 Water:Methanol (0.1% Formic Acid).[1]
Instrument Parameters:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Note: 3-sec-butyl-6-methyluracil will elute earlier than Bromacil due to lower lipophilicity (absence of Br).[1]
-
MS/MS Transitions (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 3-sec-Butyl-6-methyluracil | 183.1 [M+H]+ | 127.1 (Loss of sec-butyl) | 15 |
| 84.0 (Ring fragmentation) | 25 |
| Bromacil (Ref) | 261.0 [M+H]+ | 205.0 | 20 |[1]
Structure-Activity Relationship (SAR) & Biological Implications[2]
The "Bromine Switch"
The biological activity of this scaffold is entirely dependent on the substituent at the C5 position.[1]
-
Herbicidal Activity (Photosystem II Inhibition):
-
Bromacil (C5-Br): High affinity for the
binding niche of the D1 protein in photosystem II.[1] The halogen provides necessary steric bulk and lipophilicity to displace plastoquinone.[1] -
3-sec-Butyl-6-methyluracil (C5-H): Inactive/Low Activity. Without the C5-halogen, the molecule cannot effectively occupy the binding pocket.[1] This renders the metabolite non-phytotoxic, which is a key safety feature in environmental risk assessment.[1]
-
-
Pharmacological Potential (Regenerative Medicine):
-
Recent screens (e.g., Grabovskiy et al., 2021) indicate that 6-substituted uracils, including sec-butyl derivatives, may exhibit proliferative activity in lung epithelial cells.[1]
-
Mechanism:[2][1][3][4] Unlike the herbicidal pathway, this activity appears linked to pyrimidine metabolic salvage pathways or specific receptor modulation in mammalian tissue, suggesting a potential (though early-stage) repurposing of this scaffold for tissue repair.[1]
-
References
-
United States Environmental Protection Agency (EPA). (1996).[1] Reregistration Eligibility Decision (RED): Bromacil.[1][3] Washington, D.C.
-
Grabovskiy, S. A., et al. (2021).[1][5] "In vitro proliferative activity of 6-substituted uracil derivatives." Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.[1][5]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 100019, 3-sec-Butyl-6-methyluracil.
-
Adrian, N. R., & Suflita, J. M. (1990).[1][3] "Reductive dehalogenation of a nitrogen heterocyclic herbicide in anoxic aquifer slurries." Applied and Environmental Microbiology, 56(1), 292-294.[1][3] [1]
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An In-depth Technical Guide to Determining the Solubility of 3-sec-Butyl-6-methyluracil in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of the drug development process.[2][3] For a therapeutic agent like 3-sec-Butyl-6-methyluracil, understanding its solubility profile is paramount for several reasons:
-
Formulation Development: The choice of solvents and excipients in liquid formulations is directly dictated by the compound's solubility.[4]
-
Bioavailability: Poor aqueous solubility is a major hurdle for the oral bioavailability of many drug candidates.[5] While this guide focuses on organic solvents, this data is crucial for developing various formulations, including those for parenteral administration or for use in solubility-enhancing drug delivery systems.
-
In Vitro Assays: Inconsistent or unreliable results in biological screening assays can often be traced back to poor compound solubility in the assay medium.[4]
-
Purification and Synthesis: Crystallization and chromatographic purification processes are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
3-sec-Butyl-6-methyluracil, with its chemical formula C9H14N2O2 and a molecular weight of 182.22 g/mol , is an off-white solid with a melting point of 118-120 °C.[1][6][7] Its structure, featuring a uracil core with a methyl group at the 6-position and a sec-butyl group at the N3 position, presents a unique combination of polar and non-polar moieties that will govern its solubility behavior.[1][8]
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of several intermolecular forces, including:
-
Hydrogen Bonding: The uracil core of the molecule has both hydrogen bond donors (the N1-H) and acceptors (the two carbonyl oxygens and the N3 nitrogen).[7] The ability of a solvent to participate in hydrogen bonding will significantly influence its capacity to dissolve 3-sec-Butyl-6-methyluracil.
-
Dipole-Dipole Interactions: The polar nature of the uracil ring contributes to dipole moments, which will interact favorably with polar solvents.[9]
-
Van der Waals Forces: The non-polar sec-butyl and methyl groups will interact via weaker van der Waals forces, favoring solubility in less polar or non-polar solvents.
The presence of the sec-butyl group at the N3 position is expected to increase the lipophilicity of the molecule compared to unsubstituted uracil or 6-methyluracil, likely enhancing its solubility in organic solvents.[10][11] The interplay of these factors means that 3-sec-Butyl-6-methyluracil will likely exhibit a nuanced solubility profile across a spectrum of organic solvents with varying polarities.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[12][13] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the saturated solution.
Materials and Equipment
-
3-sec-Butyl-6-methyluracil (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-sec-Butyl-6-methyluracil to a series of vials. An amount that is visibly in excess after equilibration is sufficient.
-
Accurately add a known volume of each organic solvent to be tested into the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of 3-sec-Butyl-6-methyluracil of known concentrations in the solvent of interest.
-
Determine the wavelength of maximum absorbance (λmax) for the compound.[15]
-
Measure the absorbance of the standard solutions and the diluted sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution.[16][17]
-
-
Using HPLC:
-
Develop an appropriate HPLC method (column, mobile phase, flow rate, and detection wavelength) for 3-sec-Butyl-6-methyluracil.
-
Prepare a series of standard solutions of known concentrations.
-
Inject the standards and the diluted sample into the HPLC system.
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from its peak area using the calibration curve, and then calculate the original solubility.
-
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Organic Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |
| e.g., Methanol | 5.1 | Data to be determined | Data to be determined |
| e.g., Ethanol | 4.3 | Data to be determined | Data to be determined |
| e.g., Acetone | 5.1 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| e.g., Acetonitrile | 5.8 | Data to be determined | Data to be determined |
| e.g., DMSO | 7.2 | Data to be determined | Data to be determined |
Interpreting this data in the context of solvent properties (e.g., polarity, hydrogen bonding capacity) will provide valuable insights into the physicochemical properties of 3-sec-Butyl-6-methyluracil and guide its use in further research and development activities. For instance, a higher solubility in protic solvents like methanol and ethanol would indicate the importance of hydrogen bonding interactions. Conversely, good solubility in aprotic polar solvents like DMSO or acetone would highlight the significance of dipole-dipole interactions.
Conclusion
While a comprehensive public database on the solubility of 3-sec-Butyl-6-methyluracil in organic solvents is currently lacking, this guide empowers researchers with the theoretical understanding and practical, field-proven methodologies to generate this crucial data. By following the detailed shake-flask protocol and employing standard analytical techniques, scientists can confidently determine the solubility profile of this compound, enabling informed decisions in formulation, synthesis, and biological testing, thereby accelerating the drug discovery and development pipeline.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
PMC. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]
-
Bienta. Shake-Flask Solubility Assay. Available from: [Link]
-
PubChem. 3-sec-Butyl-6-methyluracil. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
-
ACS Publications. Solubilities in Water of Uracil and Its Halogenated Derivatives. Available from: [Link]
-
ResearchGate. Solubility measurement, thermodynamic correlation and molecular simulations of uracil in (alcohol + water) binary solvents at (283.15–318.15) K | Request PDF. Available from: [Link]
-
LookChem. 3-sec-Butyl-6-methyluracil. Available from: [Link]
-
ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available from: [Link]
-
PubChem. Bromacil. Available from: [Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]
-
Impactfactor. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available from: [Link]
-
Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Available from: [Link]
-
AXEL. 85-5159-69 3-sec-Butyl-6-methyluracil 100mg 426650. Available from: [Link]
-
PubChem. Uracil. Available from: [Link]
-
Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Available from: [Link]
-
ResearchGate. Controlled stabilization of anionic forms of the uracil derivatives: A DFT study | Request PDF. Available from: [Link]
-
ACS Omega. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. Available from: [Link]
-
CrystEngComm (RSC Publishing). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]
-
Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. Available from: [Link]
-
ResearchGate. Synthesis of substituted uracil derivatives at N1 and N3 positions. Available from: [Link]
-
PubChem. 6-Methyluracil. Available from: [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-sec-Butyl-6-methyluracil
A Senior Application Scientist's Perspective on Unveiling Novel Therapeutic Avenues
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of 3-sec-Butyl-6-methyluracil as a potential therapeutic agent. While direct therapeutic applications of this specific molecule are not yet established, this document synthesizes data from related uracil derivatives to propose and validate potential therapeutic targets.
Introduction: The Therapeutic Potential of the Uracil Scaffold
Uracil and its derivatives are cornerstones in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The versatility of the uracil scaffold allows for a wide range of biological activities, from antiviral and anticancer to neuroprotective and immunomodulatory effects.[1][2] A well-known example is 5-fluorouracil, a staple in chemotherapy that functions by disrupting DNA synthesis in rapidly dividing cancer cells.[3] The parent compound, 6-methyluracil, has demonstrated a range of biological activities, including anti-ulcer, radiation-protective, and immunologic adjuvant properties.[4][5] Furthermore, certain 6-substituted uracil derivatives have shown promise in stimulating the proliferation of lung cells, suggesting potential applications in regenerative medicine.[6]
3-sec-Butyl-6-methyluracil, a derivative of 6-methyluracil, is currently utilized as a reagent in the synthesis of various compounds, including pesticides and herbicides.[7] Its brominated form, Bromacil (5-bromo-3-sec-butyl-6-methyluracil), is a known herbicide that inhibits photosynthesis.[8][9] While its current applications are non-therapeutic, the inherent biological activity of the uracil core structure suggests that 3-sec-Butyl-6-methyluracil could be repurposed or modified for therapeutic use. The introduction of the sec-butyl group at the N3 position may modulate the pharmacokinetic and pharmacodynamic properties of the 6-methyluracil core, potentially leading to novel therapeutic activities.
This guide will explore the most promising potential therapeutic targets for 3-sec-Butyl-6-methyluracil based on the known activities of related compounds. We will delve into the rationale for investigating these targets and provide detailed experimental protocols for their validation.
Potential Therapeutic Target Classes
Based on the established pharmacology of uracil and 6-methyluracil derivatives, the following target classes represent the most logical starting points for the investigation of 3-sec-Butyl-6-methyluracil.
Oncology: Targeting Cancer Cell Proliferation and Survival
The antiproliferative activity of uracil analogs is well-documented.[3] The primary mechanism often involves the inhibition of nucleotide synthesis, leading to cell cycle arrest and apoptosis. Several uracil derivatives have also been investigated as inhibitors of key oncogenic pathways.
Potential Molecular Targets:
-
Dihydropyrimidine Dehydrogenase (DPD): As a uracil analog, 3-sec-Butyl-6-methyluracil could potentially interact with enzymes involved in pyrimidine metabolism.
-
Thymidylate Synthase (TS): A key enzyme in DNA synthesis and a target for fluoropyrimidines.
-
Histone Deacetylases (HDACs): Some uracil and thiouracil derivatives have shown potential as HDAC inhibitors, which are a key target in anticancer drug research.[10]
-
Cyclin-Dependent Kinases (CDKs): Certain uracil derivatives have demonstrated the ability to inhibit CDKs, such as CDK2, which are crucial for cell cycle progression.
Experimental Workflow for Oncology Target Validation
Caption: Workflow for validating oncological targets of 3-sec-Butyl-6-methyluracil.
Neurodegenerative Disorders: Modulating Cholinergic Neurotransmission
Derivatives of 6-methyluracil have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some 6-methyluracil derivatives have been shown to cross the blood-brain barrier and reduce amyloid-β plaque formation in animal models.[11]
Potential Molecular Targets:
-
Acetylcholinesterase (AChE): The primary target for symptomatic treatment of Alzheimer's disease.
-
Butyrylcholinesterase (BuChE): A secondary enzyme involved in acetylcholine hydrolysis.
-
Beta-secretase (BACE1): An enzyme involved in the production of amyloid-β peptides.
Experimental Workflow for Neurodegenerative Target Validation
Caption: Stepwise validation of neurodegenerative targets for 3-sec-Butyl-6-methyluracil.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effects of 3-sec-Butyl-6-methyluracil on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
3-sec-Butyl-6-methyluracil (dissolved in DMSO)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 3-sec-Butyl-6-methyluracil in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory activity of 3-sec-Butyl-6-methyluracil against AChE.
Materials:
-
Electric eel acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
3-sec-Butyl-6-methyluracil (dissolved in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of different concentrations of 3-sec-Butyl-6-methyluracil.
-
Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 3-sec-Butyl-6-methyluracil
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | TBD |
| A549 | Lung Cancer | TBD |
| HepG2 | Liver Cancer | TBD |
Table 2: Cholinesterase Inhibitory Activity of 3-sec-Butyl-6-methyluracil
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | TBD |
| Butyrylcholinesterase (BuChE) | TBD |
Conclusion and Future Directions
This guide outlines a rational and systematic approach to exploring the therapeutic potential of 3-sec-Butyl-6-methyluracil. By leveraging the known biological activities of the uracil scaffold, we have identified promising therapeutic targets in oncology and neurodegenerative diseases. The provided experimental workflows and protocols offer a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this compound.
Future studies should focus on lead optimization to enhance potency and selectivity for the identified targets. Furthermore, a thorough investigation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for its development as a clinical candidate. The exploration of 3-sec-Butyl-6-methyluracil represents an exciting opportunity to expand the therapeutic utility of the versatile uracil chemical space.
References
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link][6]
-
Bachurin, S. O., et al. (2015). 6-Methyluracil Derivatives as Acetylcholinesterase Inhibitors for Treatment of Alzheimer's Disease. Journal of Alzheimer's Disease, 50(2), 525-535. [Link][11]
-
ResearchGate. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. [Link][2]
-
ResearchGate. (n.d.). Bromacil (5-bromo-3-sec-butyl-6-methyluracil). [Link][8]
-
Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. [9]
-
Pharmaffiliates. (n.d.). The Crucial Role of Uracil in Pharmaceutical Advancements. [Link][3]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5345. [Link][10]
-
Varghese, R., et al. (2021). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European Journal of Medicinal Chemistry, 209, 112888. [Link][1]
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El-Naggar, M. M., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(3), 102983. [Link]
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An In-depth Technical Guide to the Safety and Toxicity Profile of 3-sec-Butyl-6-methyluracil
This guide provides a comprehensive analysis of the available safety and toxicity data for 3-sec-Butyl-6-methyluracil (CAS 6589-36-2). Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge, highlights critical data gaps, and provides context for risk assessment. Given the limited direct toxicological data for this specific molecule, this guide employs a metabolite-centric approach, leveraging the extensive toxicological profile of its parent compound, the herbicide Bromacil.
Introduction and Chemical Identity
3-sec-Butyl-6-methyluracil is a substituted pyrimidine derivative. Its chemical structure is characterized by a uracil backbone with a sec-butyl group at the N3 position and a methyl group at the C6 position. It is primarily known in environmental and toxicological sciences as a major metabolite of the herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil).[1] The metabolic conversion from Bromacil to 3-sec-Butyl-6-methyluracil occurs via reductive dehalogenation, a process observed in soil and potentially within biological systems.[1] Understanding this relationship is crucial, as the toxicological profile of the parent compound often provides the most substantive basis for assessing the potential risks of its metabolites.
Chemical and Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Off-White Solid |
| Synonyms | 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione, NSC 310276 |
Hazard Identification and Classification
Based on notifications to the ECHA C&L Inventory, 3-sec-Butyl-6-methyluracil is classified with the following hazards under the Globally Harmonized System (GHS):[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
These classifications indicate that the compound poses a moderate acute oral hazard and is an irritant to the skin, eyes, and respiratory system.[2] Standard precautionary measures, including avoiding ingestion, inhalation, and contact with skin and eyes, are therefore warranted during handling.[3][4]
The Toxicological Profile of the Parent Compound: Bromacil
Due to the scarcity of dedicated toxicological studies on 3-sec-Butyl-6-methyluracil, a thorough examination of its parent compound, Bromacil, is essential for a comprehensive safety assessment. The following sections detail the known toxicological endpoints for Bromacil.
Metabolism of Bromacil to 3-sec-Butyl-6-methyluracil
The primary metabolic pathway leading to the formation of 3-sec-Butyl-6-methyluracil from Bromacil is reductive dehalogenation, which involves the removal of the bromine atom at the 5-position of the uracil ring.[1] This conversion is a critical step in the environmental degradation of Bromacil and has been observed in soil studies.[1] While this specific metabolite has not been extensively characterized in animal metabolism studies, other hydroxylated metabolites of Bromacil have been identified in rat urine.[1][5]
Caption: Metabolic conversion of Bromacil to its primary metabolite.
Acute and Chronic Toxicity of Bromacil
Acute Toxicity: Bromacil exhibits moderate acute toxicity via the oral route.[6][7] Formulations of the herbicide can be harmful if swallowed.[8] It is also known to be a mild irritant to the skin and eyes.[7][8]
Chronic Toxicity: Long-term exposure studies in animals have identified several target organs for Bromacil toxicity. In rats, chronic dietary administration led to decreased body weight, changes in the thyroid and adrenal glands, and retinal damage at moderate to high doses.[7] The thyroid has been consistently identified as a target organ for Bromacil and structurally related uracil herbicides.[9]
Carcinogenicity of Bromacil
The U.S. Environmental Protection Agency (EPA) has classified Bromacil as a "Group C – Possible Human Carcinogen".[10] This classification is based on findings of an increased incidence of liver tumors in male mice and thyroid tumors in male rats.[10] However, the EPA's Carcinogenicity Peer Review Committee determined that the quantification of cancer risk using a non-linear approach, such as a reference dose (RfD), would adequately account for all chronic toxicity, including its carcinogenic potential.[10] This suggests that the carcinogenic effects may have a threshold.
Mutagenicity and Genotoxicity of Bromacil
Based on a weight-of-evidence analysis of available data, the EPA has concluded that Bromacil does not pose a mutagenic concern.[10] While some older studies, such as an Ames test, showed mixed results, Bromacil was not mutagenic in several other microbial and fungal gene mutation assays and did not cause chromosome aberrations in an in vivo mouse dominant lethal assay.[8]
Reproductive and Developmental Toxicity of Bromacil
Studies have indicated that Bromacil does not adversely affect reproduction in rats over three generations.[7] However, at high doses, it has been shown to cause developmental effects, such as skeletal changes in the offspring of pregnant rats.[7][8]
Neurotoxicity of Bromacil
Available data from acute, subchronic, and chronic toxicity studies show no evidence of neurotoxicity at sublethal exposures to Bromacil.[9]
Ecotoxicity Profile
As a metabolite of a widely used herbicide, the potential environmental impact of 3-sec-Butyl-6-methyluracil is of interest. The parent compound, Bromacil, can be persistent in soil and has a high potential to leach into groundwater, raising environmental concerns.[6][8] It generally exhibits low to moderate toxicity to most fauna and flora, including fish, birds, and bees.[8] The environmental fate and ecotoxicity of 3-sec-Butyl-6-methyluracil itself have not been well-studied, but its formation from Bromacil in the environment is a key consideration.
Methodologies for Toxicological Assessment
For a definitive safety profile, 3-sec-Butyl-6-methyluracil would need to be subjected to a battery of standardized toxicological tests. The following outlines the standard experimental protocols that would be employed.
Acute Oral Toxicity (OECD Test Guideline 423)
This protocol is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dosing: A single dose of the test substance is administered by gavage. The test proceeds sequentially using a starting dose and a progression factor (e.g., 3.2).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.
Caption: Workflow for an acute oral toxicity study (OECD 423).
Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
This in vitro assay is used to detect gene mutations induced by a chemical.
Step-by-Step Methodology:
-
Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains with specific mutations in the histidine or tryptophan operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The tester strains are exposed to various concentrations of the test substance on a minimal agar medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Synthesis and Data Gaps
The current safety profile of 3-sec-Butyl-6-methyluracil is primarily based on GHS classifications derived from limited data and inferences from its parent compound, Bromacil. While the GHS data indicate moderate acute oral toxicity and irritant properties, significant data gaps remain for other critical toxicological endpoints.
Key Data Gaps:
-
Quantitative Acute Toxicity: No specific LD50 or LC50 values are publicly available.
-
Chronic Toxicity: No dedicated long-term studies have been conducted to identify target organs or establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: The mutagenic and clastogenic potential has not been directly assessed through standard assays like the Ames test or chromosomal aberration studies.
-
Carcinogenicity: There are no carcinogenicity bioassays for this compound. The "Possible Human Carcinogen" classification of Bromacil warrants caution.
-
Reproductive and Developmental Toxicity: The effects on fertility and embryonic development are unknown.
Conclusion and Future Directions
For drug development professionals and researchers, 3-sec-Butyl-6-methyluracil should be handled with the care appropriate for a compound that is harmful if swallowed and is an irritant. While uracil derivatives are often considered to have low toxicity, the sec-butyl substitution and the data from the parent compound Bromacil suggest a more cautious approach is necessary.
The structural relationship to Bromacil, a possible human carcinogen that affects the thyroid, is a significant point of concern. Therefore, a comprehensive toxicological evaluation, including in vitro genotoxicity assays and, pending those results, in vivo studies, would be essential before this compound could be considered for any application with the potential for human exposure. The existing data are insufficient for a complete risk assessment, and further research is strongly recommended to fill the critical data gaps identified in this guide.
References
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC225010250&productDescription=6-METHYLURACIL+25GR&vendorId=VN00032119&countryCode=US&language=en]
- ChemicalBook. 6-Methyluracil - Safety Data Sheet. (2025-07-05). [URL: https://www.chemicalbook.com/ProductSafetyEN.aspx?cas=626-48-2]
- Sigma-Aldrich. SAFETY DATA SHEET. (2025-07-15). [URL: https://www.sigmaaldrich.com/sds/aldrich/408069]
- PubChem. 3-sec-Butyl-6-methyluracil. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/100019]
- Thermo Fisher Scientific. 6-Methyluracil - SAFETY DATA SHEET. (2025-09-10). [URL: https://www.alfa.com/en/msds/?language=EN&cas=626-48-2]
- TCI Chemicals. 6-Methyluracil - SAFETY DATA SHEET. (2018-10-03). [URL: https://www.tcichemicals.com/GB/en/sc/sds/M0454-E.pdf]
- AERU, University of Hertfordshire. Bromacil (Ref: DPX N0976). [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/88.htm]
- Washington State Department of Transportation. Bromacil Roadside Vegetation Management Herbicide Fact Sheet. (2017-07-01). [URL: https://wsdot.wa.gov/sites/default/files/2021-10/Roadside-FactSheet-Bromacil.pdf]
- ChemicalBook. 3-sec-butyl-6-methyluracil | 6589-36-2. (2025-07-17). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8289785.htm]
- ResearchGate. Genotoxic evaluation of tert-butyl methacrylate for workers' health with bacterial reverse mutation (Ames) and in vitro mammalian chromosomal aberration assay. (2025-08-07). [URL: https://www.researchgate.
- International Journal of Pharmaceutical Sciences & Medicine. A Review on Long Term Chronic Toxicity Study. (2023-10). [URL: https://ijpsm.com/issue/a-review-on-long-term-chronic-toxicity-study/]
- Food and Agriculture Organization of the United Nations. Bromacil. [URL: https://www.fao.org/3/y4811e/y4811e05.htm]
- PubChem. Bromacil. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9411]
- Regulations.gov. OPP Regulatory Public Docket (EPA-HQ-OPP- 2012-0445). (2012-09-07). [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2012-0445-0010]
- ACS Publications. Identification of the metabolites of bromacil in rat urine. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jf60171a024]
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Technical Monograph: 3-sec-Butyl-6-methyluracil & Bromacil
Structural Activity, Synthesis Logic, and Metabolic Fate of the 5-Halo-Uracil Scaffold
Executive Summary
This technical guide analyzes the structural and functional relationship between Bromacil (5-bromo-3-sec-butyl-6-methyluracil) and its non-halogenated precursor/metabolite, 3-sec-butyl-6-methyluracil .[1] While Bromacil is a commercially significant Photosystem II inhibitor used in agrochemistry, its relationship to the 3-sec-butyl-6-methyluracil core offers a critical case study for researchers in medicinal chemistry and toxicology.[1]
The presence of the bromine atom at the C-5 position acts as a "molecular switch," transforming a relatively inert uracil scaffold into a potent biological effector. This guide details the synthetic pathways connecting these two entities, their divergent physicochemical properties, and the reductive dehalogenation mechanisms that govern their environmental and metabolic fate.
Structural Chemistry & SAR Analysis[1]
The fundamental difference between the two compounds lies in the substitution at the C-5 position of the pyrimidine ring. This single atom substitution dictates the molecule's lipophilicity, electronic distribution, and binding affinity.
Physicochemical Comparison
| Feature | 3-sec-Butyl-6-methyluracil | Bromacil |
| CAS Number | 6589-36-2 | 314-40-9 |
| Molecular Formula | ||
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 182.22 g/mol | 261.12 g/mol |
| C-5 Substituent | Hydrogen (-H) | Bromine (-Br) |
| LogP (Octanol/Water) | ~0.9 (Hydrophilic) | 2.11 (Lipophilic) |
| Role | Synthetic Precursor / Metabolite | Active Herbicide / Inhibitor |
The "Warhead" Concept (Structure-Activity Relationship)
In drug discovery and agrochemistry, the C-5 position of the uracil ring is a critical vector for modification.[1]
-
Bromacil (Active): The electron-withdrawing bromine atom increases the acidity of the N-1 proton and enhances lipophilicity, facilitating transport across thylakoid membranes.[1] It sterically and electronically complements the
binding niche of the D1 protein in Photosystem II. -
3-sec-Butyl-6-methyluracil (Inactive): Lacking the halogen, this molecule fails to displace plastoquinone effectively.[1] It serves as the "null" control in SAR studies, demonstrating that the uracil core provides the scaffold, but the C-5 substituent provides the potency.
Synthesis & Manufacturing Workflows
The synthesis of Bromacil is a sequential process where 3-sec-butyl-6-methyluracil serves as the obligate intermediate.[1] This workflow validates the structural hierarchy: Scaffold Construction
Diagram: Synthetic Pathway
The following Graphviz diagram illustrates the industrial route involving the condensation of sec-butyl urea followed by electrophilic halogenation.
Caption: Stepwise synthesis from acyclic precursors to the uracil core, followed by C-5 bromination.
Detailed Experimental Protocol
Note: This protocol synthesizes technical insights from patent literature and standard heterocyclic chemistry.
Phase A: Scaffold Construction (The Precursor)
-
Reactants: Charge a reactor with sec-butylurea (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Solvent/Catalyst: Dissolve in anhydrous ethanol containing sodium ethoxide (NaOEt) or use an acid-catalyzed reflux (toluene/p-TSA) with Dean-Stark water removal.[1]
-
Cyclization: Reflux at 80-110°C for 4–6 hours. The urea nitrogen attacks the ester carbonyl, followed by intramolecular cyclization.
-
Isolation: Cool to room temperature. Neutralize. The precipitate is 3-sec-butyl-6-methyluracil .[1] Recrystallize from ethanol/water.
-
Checkpoint: Verify absence of ester peak (
) via IR.[1]
-
Phase B: Functionalization (Bromacil Formation)
-
Dissolution: Dissolve the isolated 3-sec-butyl-6-methyluracil in aqueous NaOH (creating the sodium salt) or glacial acetic acid.
-
Bromination: Slowly add elemental bromine (
) or Tetrabromocyclohexadienone (TBCO) at 0–5°C. -
Quenching: Stir for 30 minutes. Quench with sodium bisulfite solution to remove excess bromine.
-
Filtration: Acidify to precipitate the final product (Bromacil). Wash with cold water.
Environmental Fate & Metabolism[1]
The relationship between these two molecules is bidirectional. While synthesis builds the bromine onto the ring, environmental and metabolic forces remove it. This process is known as Reductive Dehalogenation .
Degradation Pathway Diagram[1]
Caption: Bromacil degradation pathways showing the reversion to the non-halogenated core via photolysis and microbial action.[1]
Mechanism of Action[12]
-
Photolysis: Under UV irradiation, the C-Br bond undergoes homolytic cleavage.[1] The resulting radical abstracts a hydrogen atom from the solvent, regenerating 3-sec-butyl-6-methyluracil.[1]
-
Microbial Metabolism: Anaerobic bacteria (e.g., Pseudomonas species) utilize Bromacil as an electron acceptor, stripping the bromine atom to release bromide ions (
) and the debrominated uracil. This is a critical detoxification pathway in soil aquifers.
Analytical Protocols
Distinguishing the parent from the precursor is vital for residue analysis and purity testing.
Mass Spectrometry (GC-MS / LC-MS)[1]
-
Bromacil: Exhibits a characteristic 1:1 doublet isotopic pattern at M+ and M+2 due to the natural abundance of
and .-
Target Ions: m/z 260/262.
-
-
3-sec-Butyl-6-methyluracil: Shows a single dominant molecular ion peak.[1]
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.
-
Elution Order:
-
3-sec-Butyl-6-methyluracil: Elutes earlier (lower LogP, more polar).[1]
-
Bromacil: Elutes later (higher LogP, hydrophobic bromine retention).
-
References
-
PubChem. (n.d.).[2] Bromacil (CID 9411). National Library of Medicine. Retrieved from [Link][1]
-
PubChem. (n.d.).[2] 3-sec-Butyl-6-methyluracil (CID 100019).[1][2] National Library of Medicine. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (1996). Reregistration Eligibility Decision (RED): Bromacil. EPA 738-R-96-013.[1] Retrieved from [Link]
-
Chaudhry, G. R., & Cortez, L. (1988).[12] Degradation of Bromacil by a Pseudomonas sp.[12][13] Applied and Environmental Microbiology, 54(9), 2203–2207.[13] Retrieved from [Link][1][12]
-
Moilanen, K. W., & Crosby, D. G. (1974).[9] The photodecomposition of bromacil.[4][8][9][11][14] Archives of Environmental Contamination and Toxicology, 2(1), 3–8. Retrieved from [Link][1]
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- 2. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-sec-Butyl-6-methyluracil | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-sec-Butyl-6-methyluracil | LGC Standards [lgcstandards.com]
- 6. Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Eureka | Patsnap [eureka.patsnap.com]
- 7. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 8. Photo-catalysis of bromacil under simulated solar light using Au/TiO₂: evaluation of main degradation products and toxicity implications - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: 3-sec-Butyl-6-methyluracil in Herbicide Development
The following Application Note and Protocol Guide is designed for researchers and professionals in agrochemical discovery and development. It addresses the specific role of 3-sec-Butyl-6-methyluracil (CAS 6589-36-2) , a critical intermediate and metabolic standard in the lifecycle of uracil-based herbicides.
Executive Summary
In the development of Photosystem II (PSII) inhibiting herbicides, 3-sec-Butyl-6-methyluracil serves a dual critical function. Primarily, it is the immediate synthetic precursor to Bromacil (5-bromo-3-sec-butyl-6-methyluracil), one of the most commercially significant non-selective herbicides. Secondly, it acts as a vital analytical standard for regulatory compliance, representing a known metabolite formed via reductive dehalogenation in anaerobic soil environments and mammalian systems.
This guide provides high-fidelity protocols for its synthesis, conversion to active herbicide, and analytical detection, grounding these procedures in the Structure-Activity Relationship (SAR) logic required for modern pesticide registration.
Chemical Profile & Mechanism[1]
-
Compound Name: 3-sec-Butyl-6-methyluracil[1][2][3][4][5][6][7][8][9][10]
-
Molecular Formula:
[2][5][8] -
Role: Precursor (Inactive/Low-Activity)
Active Herbicide (Bromacil)
Structure-Activity Relationship (SAR) Context
The uracil herbicide class targets the
-
The "Warhead" (Position 5): High-efficacy binding requires an electron-withdrawing, lipophilic group at position 5 (e.g., Bromine in Bromacil, Chlorine in Terbacil).
-
The Scaffold (3-sec-Butyl-6-methyluracil): This molecule possesses the correct steric fit (sec-butyl group) but lacks the electronic properties at C5 to effectively displace Plastoquinone.
-
Application: It is used in competitive binding assays as a negative control to validate that observed inhibition is driven by the C5-halogen interaction, quantifying the
of binding contributed by the bromine atom.
Module A: Synthetic Protocol (Precursor Production)
Objective: High-yield synthesis of 3-sec-Butyl-6-methyluracil via condensation, followed by activation to Bromacil.
Workflow Diagram (Synthesis)
Figure 1: Synthetic pathway transforming the inert scaffold into the active herbicide.
Protocol 1: Cyclization to 3-sec-Butyl-6-methyluracil
Rationale: This step constructs the pyrimidine dione core. The use of sodium ethoxide (NaOEt) drives the condensation between the urea and the
Reagents:
-
sec-Butylurea (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Sodium Ethoxide (1.2 eq, 21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol or Toluene
Step-by-Step:
-
Charge: In a chemically resistant reactor (glass-lined), charge sec-Butylurea and Ethyl acetoacetate.
-
Catalysis: Add Sodium Ethoxide solution dropwise under
atmosphere to prevent moisture ingress. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor TLC (SiO2, EtOAc:Hexane 1:1) for disappearance of urea. -
Quench: Cool to room temperature. Neutralize with dilute HCl to pH 6–7.
-
Isolation: Evaporate ethanol. The product, 3-sec-Butyl-6-methyluracil , will precipitate.
-
Purification: Recrystallize from water/ethanol.
-
Quality Check: HPLC purity >98%. This is the "Starting Material" for Protocol 2.
-
Protocol 2: Bromination to Bromacil
Rationale: Electrophilic aromatic substitution at the activated C5 position. This step installs the biological activity.[2]
Step-by-Step:
-
Dissolution: Dissolve 3-sec-Butyl-6-methyluracil (from Protocol 1) in Glacial Acetic Acid.
-
Bromination: Add elemental Bromine (
) (1.05 eq) slowly at .-
Note: The reaction is exothermic. Control temp to avoid side-chain bromination.
-
-
Workup: Pour reaction mixture into ice water. Bromacil precipitates as a white solid.[9]
-
Filtration: Filter and wash with cold water to remove acid traces. Dry at
.
Module B: Analytical & Environmental Fate Protocol
Objective: Use 3-sec-Butyl-6-methyluracil as a reference standard to track herbicide degradation (GLP Studies).
Context: In anaerobic soils, Bromacil undergoes reductive dehalogenation , reverting to 3-sec-Butyl-6-methyluracil. Regulatory agencies (EPA, EFSA) require quantification of this metabolite to assess environmental persistence.
Workflow Diagram (Metabolic Fate)
Figure 2: Environmental degradation pathway requiring monitoring of the debrominated metabolite.
Protocol 3: LC-MS/MS Quantification in Soil Matrix
Method: Liquid Chromatography-Tandem Mass Spectrometry.
Sample Preparation:
-
Extraction: Weigh 10g of soil. Add 20mL Acetonitrile:Water (80:20). Shake for 1 hour.
-
Cleanup: Centrifuge at 4000 rpm. Pass supernatant through a 0.2
PTFE filter. -
Standard Spiking: Spike blank soil matrix with pure 3-sec-Butyl-6-methyluracil (CAS 6589-36-2) to create a calibration curve (0.01 – 1.0 ppm).
Instrument Parameters:
-
Column: C18 Reverse Phase (
mm, 1.8 ). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 8 minutes.
-
MS Detection (ESI Positive):
-
Parent Ion: 183.1 m/z
-
Daughter Ions (Quantification): Optimized transitions (e.g., 183.1
127.1). -
Note: Bromacil would appear at ~261/263 m/z (isotopic pattern). The absence of the bromine isotope pattern in the 183 m/z peak confirms the identity of the debrominated metabolite.
-
Comparative Data: Efficacy & Toxicity
The following table highlights why the conversion of 3-sec-Butyl-6-methyluracil to Bromacil is essential for herbicidal activity, yet why the former remains relevant for safety.
| Parameter | 3-sec-Butyl-6-methyluracil (Precursor/Metabolite) | Bromacil (Active Herbicide) | Significance |
| Molecular Weight | 182.22 | 261.12 | Mass shift used for MS confirmation. |
| PSII Inhibition ( | Halogen at C5 is essential for binding D1 protein. | ||
| Soil Half-Life | Variable (Transient) | ~60 days (Persistent) | Precursor accumulates only under anaerobic conditions. |
| Mammalian Excretion | Major Urinary Metabolite | Parent Compound | Used as a biomarker for Bromacil exposure. |
References
-
Synthesis & Chemistry : LGC Standards. "3-sec-Butyl-6-methyluracil - API Reference Standard." Accessed 2023.
-
Metabolic Pathway : United States Environmental Protection Agency (EPA). "Reregistration Eligibility Decision (RED) for Bromacil."[6] EPA 738-R-96-013.[6]
-
Microbial Degradation : Wolf, D.C., & Martin, J.P. "Microbial degradation of 2-carbon-14 bromacil and terbacil."[7] Soil Science Society of America Proceedings, 38: 921-925.[6][7]
-
Toxicology Profile : National Institute for Occupational Safety and Health (NIOSH). "Bromacil: Pocket Guide to Chemical Hazards."
-
Chemical Properties : PubChem. "3-sec-Butyl-6-methyluracil (Compound CID 100019)."[2]
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Application Note: Experimental Evaluation of 3-sec-Butyl-6-methyluracil Efficacy
This Application Note is designed for researchers in agrochemistry and plant physiology. It details the experimental framework for evaluating 3-sec-Butyl-6-methyluracil (CAS 6589-36-2), the non-halogenated analog of the potent herbicide Bromacil.
Executive Summary & Scientific Context
3-sec-Butyl-6-methyluracil acts as the core scaffold for the uracil class of herbicides but lacks the critical C5-halogen substituent found in commercial analogs like Bromacil (5-bromo-3-sec-butyl-6-methyluracil) and Terbacil . In environmental contexts, it is frequently identified as a primary metabolite resulting from the reductive dehalogenation of Bromacil.
While commercial uracil herbicides are potent Photosystem II (PSII) inhibitors, the efficacy of the de-halogenated analog is significantly distinct. This experimental design focuses on quantifying its residual herbicidal activity to validate Structure-Activity Relationships (SAR) and assess metabolite phytotoxicity.
Key Experimental Objectives:
-
In Vitro Potency: Determine the
value for Photosynthetic Electron Transport (PET) inhibition compared to Bromacil. -
In Vivo Efficacy: Assess pre- and post-emergence phytotoxicity in sensitive indicator species.
-
SAR Validation: Quantify the impact of C5-dehalogenation on binding affinity at the D1 protein (
site).
Mechanism of Action & Hypothesis
Uracil herbicides function by competing with plastoquinone (
Hypothesis: The C5-halogen (Bromine in Bromacil) provides essential lipophilicity and steric optimization for high-affinity binding. 3-sec-Butyl-6-methyluracil is expected to show a 10-100x reduction in binding affinity (
Visualization: Experimental Workflow
Figure 1: Integrated workflow for comparative efficacy testing of uracil analogs.
Protocol 1: In Vitro Hill Reaction Assay (PET Inhibition)
This assay isolates the specific interaction between the compound and the PSII complex using the DCPIP (2,6-dichlorophenolindophenol) reduction method.
Reagents & Preparation[1][2][3]
-
Test Compound Stock: Dissolve 3-sec-Butyl-6-methyluracil in DMSO to 100 mM. Prepare serial dilutions (0.01 µM to 1000 µM).
-
Positive Control: Bromacil (100 mM in DMSO).
-
Extraction Buffer: 50 mM Tricine-NaOH (pH 7.8), 400 mM Sorbitol, 10 mM NaCl, 5 mM
. -
Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 10 mM NaCl, 5 mM
. -
DCPIP Solution: 0.1 mM in Assay Buffer.
Step-by-Step Methodology
-
Chloroplast Isolation:
-
Homogenize 50g fresh spinach leaves in 100 mL cold Extraction Buffer.
-
Filter through 4 layers of cheesecloth.
-
Centrifuge filtrate at 3000 x g for 5 min at 4°C.
-
Resuspend pellet in cold Assay Buffer to a chlorophyll concentration of 20 µg/mL.
-
-
Reaction Setup:
-
In a cuvette, mix:
-
1960 µL Assay Buffer (containing DCPIP)
-
20 µL Test Compound (or DMSO control)
-
20 µL Chloroplast suspension
-
-
Total Volume: 2000 µL.
-
-
Measurement (Kinetic Mode):
-
Illuminate cuvette with saturating red light (>600 nm, ~500 µE/
/s). -
Measure absorbance decrease at 600 nm (reduction of DCPIP) for 60 seconds.
-
Control Rate: DMSO-only sample represents 100% activity.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to determine
.
-
Protocol 2: Whole-Plant Greenhouse Bioassay
While in vitro assays measure binding, in vivo assays account for uptake, translocation, and metabolic stability.
Experimental Design
-
Test Species:
-
Amaranthus retroflexus (Redroot pigweed) - Highly sensitive (Dicot).
-
Digitaria sanguinalis (Large crabgrass) - Monocot indicator.
-
Glycine max (Soybean) - Crop selectivity check.
-
-
Application Rates: 0 (Control), 125, 250, 500, 1000, 2000 g ai/ha (grams active ingredient per hectare).
-
Replicates: 4 pots per treatment, Randomized Complete Block Design (RCBD).
Workflow
-
Soil Preparation: Use a sandy loam soil (low organic matter <2% ensures bioavailability).
-
Pre-Emergence Test:
-
Sow seeds at 1 cm depth.
-
Apply compound using a track sprayer calibrated to 200 L/ha water volume immediately after sowing.
-
Irrigate lightly to activate.
-
-
Post-Emergence Test:
-
Grow plants to the 2-3 leaf stage.
-
Apply compound with 0.25% v/v non-ionic surfactant (to aid leaf penetration).
-
-
Assessment:
-
Evaluate at 14 and 21 Days After Treatment (DAT) .
-
Scoring: Visual injury on 0-100% scale (0 = no effect, 100 = complete death).
-
Biomass: Harvest shoots, dry at 60°C for 48h, and weigh.
-
Data Analysis & Interpretation
Expected Results Matrix
The following table outlines the expected contrast between the test compound and the commercial standard.
| Parameter | 3-sec-Butyl-6-methyluracil (Test) | Bromacil (Control) | Interpretation |
| > 5.0 µM | ~0.05 - 0.1 µM | Lack of C5-Br reduces D1 binding affinity significantly. | |
| Symptomology | Mild Chlorosis (Transient) | Severe Chlorosis & Necrosis | Classic "uracil bleach" effect requires high potency. |
| Soil Mobility | High | Moderate-High | Both are mobile, but the metabolite is more polar. |
| ED50 (In Vivo) | > 2000 g ai/ha | ~100 - 500 g ai/ha | Test compound likely non-viable as standalone herbicide. |
Statistical Treatment
-
Dose-Response Curves: Use Log-Logistic Regression (e.g., drc package in R) to calculate ED50 and ED90.
-
Significance: ANOVA followed by Tukey’s HSD (p < 0.05) to compare biomass reductions across rates.
Visualization: Mode of Action Pathway
Figure 2: Mode of Action pathway highlighting the competitive inhibition at the D1 protein.
References
-
United States Environmental Protection Agency (EPA). (1996). Reregistration Eligibility Decision (RED): Bromacil.[1] Office of Prevention, Pesticides and Toxic Substances. Link
-
Trebst, A. (2007). Inhibitors in the Functional Cycle of Photosystem II. In: Photosystem II. Advances in Photosynthesis and Respiration. Springer, Dordrecht. Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 100019, 3-sec-Butyl-6-methyluracil. Link
-
ResearchGate. (2009). The efficacy and safety of bromacil based herbicide for the control of the invasive bush species. Link
-
Hess, F.D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170. Link
Sources
Application Note: Characterization of 3-sec-Butyl-6-methyluracil as an Acetylcholinesterase Inhibitor
[1]
Executive Summary & Scientific Rationale
This Application Note provides a rigorous technical framework for evaluating 3-sec-butyl-6-methyluracil as an inhibitor of Acetylcholinesterase (AChE; EC 3.1.1.7).
While 3-sec-butyl-6-methyluracil is primarily known as the des-bromo metabolite of the herbicide Bromacil , recent medicinal chemistry efforts have identified the 6-methyluracil scaffold as a privileged structure for designing dual-binding site AChE inhibitors. Unlike classical inhibitors (e.g., Tacrine), uracil derivatives often exhibit lower hepatotoxicity and unique binding kinetics at the Peripheral Anionic Site (PAS) of the enzyme.
Research Context:
-
Medicinal Chemistry: This molecule serves as a Fragment Lead . The sec-butyl group provides hydrophobic anchorage, while the uracil ring offers hydrogen-bonding motifs. It is often used as a baseline to measure the impact of halogenation (vs. Bromacil) or N-alkylation on binding affinity.
-
Toxicology: As a stable environmental metabolite, determining its AChE inhibitory potential is critical for assessing off-target neurotoxicity in non-target species.
Chemical Properties & Preparation
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | 6-methyl-3-(butan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | Core scaffold for Bromacil |
| CAS Number | 6589-36-2 | Distinct from Bromacil (314-40-9) |
| Molecular Weight | 182.22 g/mol | Fragment-sized (<300 Da) |
| LogP | ~1.9 - 2.1 | Lipophilic; crosses BBB |
| Solubility | DMSO (>50 mM), Ethanol (Moderate) | Poor water solubility |
| Storage | -20°C, Desiccated | Protect from light |
Reagent Preparation Protocol
-
Stock Solution (10 mM): Dissolve 1.82 mg of 3-sec-butyl-6-methyluracil in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.
-
Working Solution: Dilute the stock 1:100 in Phosphate Buffered Saline (PBS, pH 7.4) to achieve 100 µM.
-
Critical Note: Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.
-
Mechanism of Action: Structural Hypothesis
The inhibition mechanism for uracil derivatives typically involves non-covalent interactions.
-
Active Site Entry: The uracil moiety mimics the steric bulk of the acetylcholine substrate but lacks the positive charge of the quaternary ammonium.
-
Hydrophobic Interactions: The 3-sec-butyl chain orients towards the hydrophobic gorge or the Peripheral Anionic Site (PAS), potentially blocking substrate entry via steric hindrance.
-
Pi-Stacking: The pyrimidine ring may engage in
stacking with aromatic residues (e.g., Trp286 in the PAS or Trp86 in the active site).
Figure 1: Hypothesized mechanism of action.[1][2] The ligand binds to the Peripheral Anionic Site (PAS) or active site gorge, sterically preventing substrate access.
Protocol 1: In Silico Molecular Docking
Before wet-lab testing, perform docking to predict binding affinity and orientation.
Software: AutoDock Vina or Schrödinger Glide. Target Structure: Human AChE (PDB ID: 4EY7 - co-crystallized with Donepezil) or T. californica AChE (PDB ID: 1EVE ).
Workflow:
-
Protein Prep: Remove water molecules. Retain co-factors if necessary. Fix bond orders.
-
Ligand Prep: Generate 3D conformers of 3-sec-butyl-6-methyluracil. Energy minimize using OPLS3e force field.
-
Grid Generation: Center grid box on the active site gorge (defined by residues Trp86 and Trp286).
-
Docking: Run flexible ligand docking.
-
Validation: Look for binding energy scores < -6.0 kcal/mol.
-
Success Metric: Observation of H-bonds between the uracil carbonyls and the oxyanion hole or PAS residues (Tyr72, Tyr124).
-
Protocol 2: In Vitro Ellman’s Assay
This is the gold-standard colorimetric method for quantifying AChE inhibition.
Principle: AChE hydrolyzes Acetylthiocholine (ATCI) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.
Materials
-
Enzyme: Recombinant Human AChE (hAChE) or Electrophorus electricus AChE (eeAChE).
-
Substrate: Acetylthiocholine Iodide (ATCI).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (or pH 7.4 for physiological relevance).
Step-by-Step Workflow
-
Plate Setup (96-well):
-
Blank: 150 µL Buffer + 20 µL DTNB.
-
Control (100% Activity): 140 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 10 µL Solvent (DMSO).
-
Test Sample: 140 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 10 µL 3-sec-butyl-6-methyluracil (various concentrations).
-
-
Pre-Incubation (Critical Step):
-
Incubate the Enzyme and Inhibitor for 15 minutes at 25°C before adding the substrate. This allows the inhibitor to reach equilibrium with the active site/PAS.
-
-
Reaction Initiation:
-
Add 10 µL of ATCI (15 mM) to all wells. Rapidly mix.
-
-
Measurement:
-
Monitor Absorbance at 412 nm continuously for 5–10 minutes (Kinetic Mode).
-
Calculate the slope (
) for the linear portion of the curve.
-
Figure 2: Workflow for the modified Ellman's Assay.
Data Analysis & Interpretation
Calculation of Inhibition
Calculate the Percent Inhibition (
IC50 Determination
Plot
Kinetic Characterization (Lineweaver-Burk)
To determine the mode of inhibition (Competitive, Non-competitive, or Mixed):
-
Run the assay at 4 different substrate concentrations (
). -
Plot
vs . -
Interpretation:
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). Likely for active site binders. -
Mixed/Non-Competitive: Lines intersect left of the Y-axis. Likely for PAS binders (common for uracil derivatives).
-
Expected Results: Based on structural analogs (e.g., C-547), simple uracils like 3-sec-butyl-6-methyluracil often show micromolar (µM) rather than nanomolar affinity.
-
High Potency: IC50 < 1 µM (Unlikely for this fragment alone).
-
Moderate Potency: IC50 1–100 µM (Expected range for scaffolds).
-
Low Potency: IC50 > 100 µM (Indicates need for side-chain optimization).
Safety & Handling
-
Toxicity: While less toxic than organophosphates, uracil derivatives can be irritants.
-
Bromacil Context: Remember that 3-sec-butyl-6-methyluracil is a metabolite of a pesticide.[1][3] Handle as a potential environmental toxicant.[4]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling DMSO stocks.
References
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link
-
Petrova, S. S., et al. (2015). "6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease."[5][6][7] ChemMedChem, 10(11), 1872-1883. Link
-
Zueva, I. V., et al. (2018).[8] "C-547, a 6-methyluracil derivative with long-lasting binding and rebinding on acetylcholinesterase." Neuropharmacology, 131, 190-199. Link
-
U.S. EPA. (1996). "Reregistration Eligibility Decision (RED): Bromacil." United States Environmental Protection Agency.[1] Link
-
Gaikwad, P. L., et al. (2019). "Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies." Journal of Biomolecular Structure and Dynamics. Link
Sources
- 1. pic.int [pic.int]
- 2. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel Acetylcholinesterase Inhibitors Based on Uracil Moiety for Possible Treatment of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-547, a 6-methyluracil derivative with long-lasting binding and rebinding on acetylcholinesterase: Pharmacokinetic and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of 3-sec-Butyl-6-methyluracil
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the large-scale synthesis of 3-sec-butyl-6-methyluracil, a key intermediate in the production of agrochemicals and a versatile building block for pharmacologically active molecules, including isoindolinone derivatives. The protocols detailed herein are designed for scalability, emphasizing safety, efficiency, and high purity. This guide consolidates established synthetic routes, provides detailed step-by-step procedures, outlines critical process controls for industrial-scale production, and discusses the relevance of this compound in the context of drug discovery and development.
Introduction and Strategic Importance
3-sec-Butyl-6-methyluracil is a substituted pyrimidine derivative of significant interest in both industrial and medicinal chemistry. Its primary large-scale application is as the immediate precursor to the herbicide Bromacil.[1] However, its utility extends into the pharmaceutical sector as a key reagent for the synthesis of complex heterocyclic systems such as tri- and tetracyclic isoindolinones.[2] The uracil scaffold itself is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antiviral and anti-tumor properties.[3][4] Furthermore, the isoindolinone core is present in several clinical drugs and is a focal point of research for novel therapeutics, including histone deacetylase (HDAC) inhibitors.[5][6]
This guide provides a robust, two-stage synthetic pathway suitable for large-scale production, beginning with the synthesis of the 6-methyluracil precursor, followed by its regioselective N-alkylation to yield the target compound.
Overall Synthetic Strategy
The large-scale production of 3-sec-butyl-6-methyluracil is most efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 6-methyluracil, via the well-established condensation of urea and ethyl acetoacetate. The second, and key, step is the regioselective N-alkylation of 6-methyluracil with a sec-butyl halide.
Caption: Overall two-step synthetic workflow.
Detailed Synthesis Protocols
Part I: Large-Scale Synthesis of 6-Methyluracil
This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses, known for its reliability and high purity of the final product.[7]
Reaction: Urea + Ethyl Acetoacetate → β-Uraminocrotonic Ester → 6-Methyluracil
Materials and Equipment:
-
Large glass-lined or stainless steel reactor with heating/cooling capabilities and a bottom outlet valve.
-
Mechanical stirrer.
-
Vacuum system.
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Drying oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (100 mol scale) | Moles |
| Ethyl Acetoacetate | 130.14 | 13.01 kg | 100 |
| Urea | 60.06 | 8.0 kg | 133 |
| Absolute Ethanol | 46.07 | 2.0 L | - |
| Conc. Hydrochloric Acid | 36.46 | ~10 mL | - |
| Sodium Hydroxide | 40.00 | 6.4 kg | 160 |
| Water | 18.02 | As required | - |
Procedure:
-
Condensation: To the main reactor, charge ethyl acetoacetate (13.01 kg, 100 mol), absolute ethanol (2.0 L), and concentrated hydrochloric acid (~10 mL). Begin agitation.
-
Slowly add finely powdered urea (8.0 kg, 133 mol) to the stirred mixture. Ensure the urea is added at a rate that prevents clumping.
-
The reaction is a condensation that proceeds at room temperature. For large-scale operations, the reaction mixture can be gently warmed to 30-40°C to ensure completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The intermediate is the crude β-uraminocrotonic ester.
-
Cyclization: In a separate vessel, prepare a solution of sodium hydroxide (6.4 kg, 160 mol) in water (~100 L). Heat this solution to 90-95°C.
-
Once the condensation in step 3 is complete, transfer the crude β-uraminocrotonic ester slurry to the hot sodium hydroxide solution under vigorous stirring. The transfer should be controlled to manage any initial exotherm.
-
Maintain the temperature at around 95°C for 1-2 hours to ensure complete cyclization.
-
Precipitation and Isolation: Cool the reaction mixture to 65°C.
-
Carefully and slowly, add concentrated hydrochloric acid to acidify the solution to a pH of approximately 5-6. CAUTION: This neutralization is exothermic and will cause the product to precipitate rapidly. Control the addition rate to maintain the temperature below 75°C.
-
Once acidification is complete, cool the resulting thick slurry to room temperature or below (10-15°C) to maximize precipitation.
-
Filter the product using a Nutsche filter.
-
Wash the filter cake sequentially with cold water, ethanol, and a final rinse with a non-polar solvent like hexane or ether to aid in drying.
-
Dry the product in a vacuum oven at 60-80°C until a constant weight is achieved.
Expected Yield: 9.0 - 9.7 kg (71-77%).[7] Purity: Typically >98% by HPLC.
Part II: Large-Scale Synthesis of 3-sec-Butyl-6-methyluracil
This protocol is based on a high-yield procedure described in the patent literature, optimized for regioselectivity and scalability.[8]
Reaction: 6-Methyluracil + 2-Bromobutane → 3-sec-Butyl-6-methyluracil
Caption: N-Alkylation of 6-methyluracil.
Materials and Equipment:
-
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature control.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel for liquids.
-
Filtration and drying equipment as in Part I.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mol scale) | Moles |
| 6-Methyluracil | 126.11 | 1.26 kg | 10 |
| Sodium Hydride (60% disp. in oil) | 24.00 (as NaH) | 400 g | 10 |
| 2-Bromobutane | 137.02 | 1.37 kg (1.1 L) | 10 |
| Dimethylformamide (DMF) | 73.09 | ~10 L | - |
| Ethyl Acetate | 88.11 | As required | - |
| Acetone | 58.08 | As required | - |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Deprotonation: Charge the reactor with 6-methyluracil (1.26 kg, 10 mol) and anhydrous Dimethylformamide (DMF, ~10 L). Begin stirring to form a slurry.
-
Carefully add sodium hydride (400 g of 60% dispersion, 10 mol NaH) portion-wise to the slurry. CAUTION: Sodium hydride reacts with moisture and protic solvents to release flammable hydrogen gas. The addition will also be exothermic. Control the addition rate to maintain the temperature below 40°C. Hydrogen gas will be evolved, which must be safely vented.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the sodium salt of 6-methyluracil.
-
Alkylation: Slowly add 2-bromobutane (1.37 kg, 10 mol) to the reaction mixture via an addition funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 30-50°C during the addition.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water or a dilute acid solution (e.g., 20% HCl) to neutralize the excess base and adjust the pH to ~3. CAUTION: This quenching step can be highly exothermic and may release residual hydrogen gas.
-
Upon cooling, the product will precipitate. Further cooling to 5-10°C will maximize precipitation.
-
Filter the crude product and wash the filter cake with cold water.
-
Purification: The patent specifies recrystallization from a mixture of ethyl acetate and acetone (3:1 v/v) to obtain the pure product.[8]
-
Dry the purified white solid in a vacuum oven at 50-60°C.
Expected Yield: ~1.62 kg (89.1%).[8] Purity: >99% after recrystallization, as determined by HPLC.[8]
Process Scale-Up and Safety Considerations
Scaling up the synthesis of 3-sec-butyl-6-methyluracil from the lab to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Heat Management: The N-alkylation step (Part II) is exothermic, particularly during the addition of sodium hydride and 2-bromobutane. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reactor with a reliable cooling jacket and a controlled addition rate is crucial to prevent thermal runaways.[8]
-
Reagent Handling (Sodium Hydride): Sodium hydride is a highly reactive and flammable solid. Large-scale handling requires specialized equipment to dispense it safely under an inert atmosphere, minimizing the risk of fire from contact with air or moisture.
-
Solvent Selection and Recovery: DMF is an excellent solvent for this reaction but is a suspected teratogen and has a high boiling point, making it energy-intensive to remove. For a greener process, alternative, lower-boiling point aprotic polar solvents could be investigated. A robust solvent recovery system is essential for economic and environmental reasons.
-
Mixing and Mass Transfer: Ensuring efficient mixing in a large reactor is critical to maintain uniform temperature and concentration, preventing localized "hot spots" and side reactions. The choice of impeller design and agitation speed should be carefully considered.
-
Product Isolation and Purification: Filtration and drying of kilograms of product require industrial-scale equipment like centrifuges or filter-dryers. The recrystallization step must be optimized for large volumes to ensure consistent purity and crystal form, which can impact downstream processing.
-
Continuous Flow Processing: For very large-scale production, converting the N-alkylation step to a continuous flow process could offer significant safety and efficiency advantages. Flow reactors provide superior heat and mass transfer, reducing the risks associated with exothermic reactions and improving product consistency.[2]
Analytical Quality Control
To ensure the identity and purity of the final product, a comprehensive set of analytical tests should be performed.
| Property | 6-Methyluracil (Precursor) | 3-sec-Butyl-6-methyluracil (Product) |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Melting Point | Decomposes >300 °C[7] | 147 - 149 °C[8] |
| ¹H NMR | Consistent with structure | Consistent with structure |
| ¹³C NMR | Peaks expected at ~164 (C4), 154 (C2), 152 (C6), 100 (C5), 18 (CH₃) ppm in DMSO-d₆ | Expected peaks for uracil ring carbons and four distinct signals for the sec-butyl group. Based on the n-butyl analog, peaks are expected around 163 (C4), 153 (C2), 150 (C6), 100 (C5), and signals for the sec-butyl group.[9] |
| FT-IR (cm⁻¹) | Characteristic C=O stretching (~1650-1710), N-H stretching (~3100-3200), C=C stretching (~1600) | Persistence of C=O and C=C stretches, disappearance of one N-H stretch, appearance of aliphatic C-H stretches (~2850-2960) |
| Mass Spec (m/z) | [M+H]⁺ = 127.05 | [M+H]⁺ = 183.11 |
| Purity (HPLC) | >98% | >99% |
Applications in Drug Development and Agrochemicals
While the primary industrial use of 3-sec-butyl-6-methyluracil is as a precursor to the herbicide Bromacil, its value to drug development professionals lies in its role as a versatile chemical intermediate.[1]
-
Synthesis of Isoindolinones: 3-sec-Butyl-6-methyluracil is cited as a general reagent for the synthesis of tri- and tetracyclic isoindolinones.[2] This class of compounds is of high interest in medicinal chemistry, with derivatives showing potent activity as:
-
HDAC Inhibitors: For cancer therapy.[5]
-
Anti-inflammatory agents.
-
Antiviral agents.
-
-
Scaffold for Biologically Active Uracil Derivatives: The uracil core is fundamental to many therapeutic agents. N-alkylation at the N3 position is a common strategy to modify the pharmacological and pharmacokinetic properties of these molecules.[3][4] Research into 6-substituted uracil derivatives has shown that they can stimulate cell proliferation, suggesting potential applications in regenerative medicine.[9]
The availability of a scalable and efficient synthesis for 3-sec-butyl-6-methyluracil enables the production of large quantities of this intermediate, facilitating its use in library synthesis for high-throughput screening and in the process development of new drug candidates.
References
- Google Patents.CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.
-
PubChem. 3-sec-Butyl-6-methyluracil. Available at: [Link]
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. Available at: [Link]
-
Donleavy, J. J., & Kise, M. A. (1937). 6-METHYLURACIL. Organic Syntheses, 17, 63. DOI: 10.15227/orgsyn.017.0063. Available at: [Link]
-
Wang, H., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 149-163. DOI: 10.1016/j.ejmech.2019.02.032. Available at: [Link]
-
PubChem. Bromacil. Available at: [Link]
-
Mettler Toledo. Alkylation Reactions. Available at: [Link]
-
RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available at: [Link]
-
Pałasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 582-611. DOI: 10.1016/j.ejmech.2014.10.008. Available at: [Link]
-
MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]
-
RSC Publishing. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. Available at: [Link]
-
ResearchGate. ChemInform Abstract: In Search of Uracil Derivatives as Bioactive Agents. Uracils and Fused Uracils: Synthesis, Biological Activity and Applications. Available at: [Link]
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- 2. 3-sec-butyl-6-methyluracil | 6589-36-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-sec-butyl-6-methyluracil — CAS Identifier: 6589-36-2 — LodView [semscout.istc.cnr.it]
- 7. 3-sec-Butyl-6-methyluracil | CymitQuimica [cymitquimica.com]
- 8. jppres.com [jppres.com]
- 9. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 3-sec-Butyl-6-methyluracil for HIV-1 NNRTI Discovery
This Application Note is designed for medicinal chemists and virologists involved in early-stage HIV drug discovery. It details the strategic repurposing of the 3-sec-Butyl-6-methyluracil scaffold—historically an intermediate in herbicide synthesis (e.g., Bromacil)—into a focused library of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
Abstract & Rationale
Uracil derivatives constitute a privileged class of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), exemplified by Emivirine (MKC-442) and HEPT analogues. These compounds bind to the allosteric hydrophobic pocket of the Reverse Transcriptase (RT) enzyme, locking it in an inactive conformation.[1]
While 3-sec-Butyl-6-methyluracil is widely known as a precursor to the herbicide Bromacil, its core structure offers a unique, lipophilic scaffold for NNRTI exploration. The sec-butyl group at the N-3 position presents a steric challenge to the classical "hydrogen bond donor" requirement at N-3; however, it also offers an opportunity to probe the solvent-exposed regions of the NNRTI binding pocket.
This guide outlines a protocol to:
-
Functionalize the C-5 position to enhance hydrophobic interactions with aromatic residues (Y181, Y188).
-
Modify the N-1 position to target the pocket entrance (W229).
-
Evaluate antiviral potency using cell-free and cell-based assays.
Structural Strategy & SAR Logic
The development logic follows the "Butterfly" binding mode typical of NNRTIs:
-
Wing 1 (Core): The uracil ring mimics the pyrimidine base.
-
Wing 2 (C-5 Substituent): Critical for π-π stacking with Tyr181 and Tyr188. The native scaffold lacks this; we must introduce it.
-
Tail (N-1 Substituent): Essential for solubility and interaction with the pocket entrance (Trp229).
-
The "3-sec-Butyl" Anomaly: Most NNRTIs require N-3 as a hydrogen bond donor (NH). The sec-butyl group blocks this. Therefore, our derivatives must compensate via stronger hydrophobic contacts or by inducing a novel "open" pocket conformation.
Visualization: Synthetic Pathway Design
Figure 1: Synthetic workflow for transforming the herbicide intermediate into a potential antiviral library. The pathway prioritizes C-5 functionalization followed by N-1 optimization.
Experimental Protocols
Protocol A: Chemical Synthesis of Derivatives
Phase 1: C-5 Bromination (Preparation of the Electrophilic Handle)
Objective: Install a bromine atom at C-5 to enable subsequent Palladium-catalyzed couplings.
-
Reagents: 3-sec-Butyl-6-methyluracil (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Acid (Glacial).
-
Procedure:
-
Dissolve 3-sec-Butyl-6-methyluracil in glacial acetic acid (5 mL/mmol).
-
Add NBS portion-wise at room temperature.
-
Heat the mixture to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Quench: Pour into ice-cold water. The precipitate (5-bromo-3-sec-butyl-6-methyluracil) is filtered, washed with water, and dried.
-
Note: This compound is chemically equivalent to the herbicide Bromacil . Handle with appropriate safety precautions.
-
Phase 2: C-5 Diversification (Suzuki-Miyaura Coupling)
Objective: Introduce an aromatic ring at C-5 to stack with Tyr181/Tyr188 in the RT pocket.
-
Reagents: 5-Bromo intermediate (1.0 eq), Arylboronic acid (e.g., 3,5-dimethylphenylboronic acid, 1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), Dioxane.
-
Procedure:
-
Degas the solvent (Dioxane) with Nitrogen for 15 mins.
-
Add the 5-bromo intermediate, boronic acid, and base.
-
Add Pd catalyst under Nitrogen flow.
-
Reflux at 100°C for 12–16 hours under inert atmosphere.
-
Workup: Filter through Celite, concentrate, and purify via flash column chromatography (SiO2).
-
Phase 3: N-1 Alkylation (The "Tail" Installation)
Objective: Add a flexible linker to interact with the solvent-exposed region or Trp229.
-
Reagents: C-5 substituted uracil (1.0 eq), Alkyl Halide (e.g., Benzyl bromide or Chloromethyl ethyl ether), K2CO3 (2.0 eq), DMF (Dry).
-
Procedure:
-
Dissolve the uracil derivative in anhydrous DMF.
-
Add K2CO3 and stir for 30 mins at RT to deprotonate N-1.
-
Add the Alkyl Halide dropwise.
-
Stir at 60°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO4, and concentrate.
-
Protocol B: Biological Evaluation (Screening Cascade)
To validate the library, a tiered screening approach is required.
Assay 1: HIV-1 Reverse Transcriptase Inhibition (Cell-Free)
Purpose: Determine the intrinsic affinity (
-
Kit: EnzChek™ Reverse Transcriptase Assay (Invitrogen) or Colorimetric RT Assay (Roche).
-
Method:
-
Incubate Recombinant HIV-1 RT with the test compound (0.01 nM – 10 µM) for 30 mins.
-
Add the template/primer (poly(A)·oligo(dT)) and dNTPs (labeled).
-
Measure polymerization activity via fluorescence/absorbance.
-
-
Control: Nevirapine (Standard NNRTI).
Assay 2: Antiviral Efficacy & Cytotoxicity (MT-4 Cells)
Purpose: Measure inhibition of viral replication (
-
Cells: MT-4 (Human T-cell leukemia) infected with HIV-1 (Strain IIIB).
-
Method:
-
Seed MT-4 cells in 96-well plates (
cells/well). -
Infect with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.
-
Immediately add serial dilutions of the test compound.
-
Incubate for 5 days at 37°C.
-
Readout: MTT assay to measure cell viability.
-
Viability in Infected Wells: Indicates antiviral protection (
). -
Viability in Mock-Infected Wells: Indicates compound toxicity (
).
-
-
-
Key Metric: Selectivity Index (
). An SI > 10 is the minimum threshold for a "hit."
Visualization: Screening Logic
Figure 2: The screening cascade filters compounds from enzymatic affinity to cellular efficacy, ensuring only non-toxic, potent inhibitors are selected.
Data Interpretation & SAR Tables
When analyzing results, organize data to highlight the impact of specific structural changes.
Table 1: Hypothetical SAR Data Structure for 3-sec-Butyl-6-methyluracil Derivatives
| Compound ID | C-5 Substituent (R1) | N-1 Substituent (R2) | RT IC50 (µM) | MT-4 EC50 (µM) | CC50 (µM) | SI |
| BMU-01 | H | H | >100 | >100 | >100 | - |
| BMU-02 | Br | H | 45.0 | 80.0 | 95.0 | 1.2 |
| BMU-03 | 3,5-Dimethylphenyl | H | 2.5 | 5.1 | 80.0 | 15.6 |
| BMU-04 | 3,5-Dimethylphenyl | Benzyl | 0.05 | 0.08 | 75.0 | 937 |
| Ref | Nevirapine | - | 0.04 | 0.06 | >100 | >1600 |
Key Insights to Look For:
-
The C-5 Effect: Moving from H (BMU-01) to an aromatic group (BMU-03) should drastically improve IC50 due to
-stacking in the pocket. -
The N-1 Effect: Alkylation at N-1 (BMU-04) often improves cell permeability and locks the binding orientation, potentially compensating for the steric bulk of the sec-butyl group at N-3.
References
-
Baba, M., et al. (1989). "Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) replication by 6-substituted acyclouridine derivatives." Proceedings of the National Academy of Sciences, 86(13), 5011-5015. Link
-
Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 6-substituted uracil derivatives." Journal of Medicinal Chemistry, 34(1), 349-357. Link
-
Mai, A., et al. (2017). "Uracil derivatives as non-nucleoside inhibitors of viral infections."[1][2][3][4][5] ScienceDirect / Acta Pharmaceutica Sinica B. Link
-
PubChem. (n.d.). "3-sec-Butyl-6-methyluracil (Compound Summary)." National Library of Medicine. Link
-
Das, K., et al. (2008). "High-resolution structures of HIV-1 reverse transcriptase/TMC278 complexes: strategic flexibility explains potency against resistance mutations." Proceedings of the National Academy of Sciences, 105(5), 1466-1471. Link
Sources
Application Note: 3-sec-Butyl-6-methyluracil Scaffolds in Alzheimer’s Therapeutics
This Application Note is designed for researchers in medicinal chemistry and neuropharmacology. It details the utilization of 3-sec-Butyl-6-methyluracil as a privileged scaffold for developing Multi-Target Directed Ligands (MTDLs) in Alzheimer’s Disease (AD), specifically focusing on Acetylcholinesterase (AChE) inhibition and blood-brain barrier (BBB) permeability.
Executive Summary & Mechanism of Action
While historically identified as a metabolite of the herbicide Bromacil, 3-sec-Butyl-6-methyluracil has emerged as a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD) for neurodegenerative disorders. Its structural significance lies in the 6-methyluracil core , which mimics the pyrimidine ring of nucleosides, combined with the sec-butyl moiety , which significantly enhances lipophilicity (LogP ~2.1) without exceeding molecular weight thresholds for CNS penetration.
The "Dual-Site" Binding Hypothesis
In Alzheimer's research, this molecule is utilized to target Acetylcholinesterase (AChE) .[1][2][3] Unlike simple competitive inhibitors, uracil derivatives are engineered to span the AChE active site gorge, acting as Dual Binding Site Inhibitors :
-
Catalytic Anionic Site (CAS): The uracil ring interacts via hydrogen bonding and π-π stacking.
-
Peripheral Anionic Site (PAS): The lipophilic sec-butyl group (or extended N-alkyl chains in derivatives) anchors the molecule at the PAS, preventing the AChE-induced aggregation of Amyloid-Beta (Aβ) peptides.
Figure 1: Mechanism of Action for Uracil-Based Dual-Site Inhibitors. The scaffold targets both functional sites of the enzyme.[2]
Experimental Protocols
Protocol A: In Vitro Acetylcholinesterase Inhibition Assay (Modified Ellman’s Method)
Objective: Determine the IC50 of 3-sec-Butyl-6-methyluracil and its derivatives against human recombinant AChE (hAChE).
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: hAChE (0.02 U/mL).
-
Test Compound: 3-sec-Butyl-6-methyluracil (dissolved in DMSO, final concentration <1%).
Workflow:
-
Preparation: Dissolve 3-sec-Butyl-6-methyluracil in 100% DMSO to create a 10 mM stock. Serially dilute in Phosphate Buffer to range from 1 nM to 100 µM.
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate Buffer
-
20 µL Test Compound Solution
-
20 µL hAChE Solution
-
Incubate at 25°C for 20 minutes. (Critical step for equilibrium binding).
-
-
Reaction Trigger: Add 10 µL of DTNB/ATCh mixture.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration].
Protocol B: PAMPA-BBB Permeability Assay
Objective: Validate if the lipophilic sec-butyl group facilitates passive diffusion across the Blood-Brain Barrier.
Materials:
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.
Step-by-Step:
-
Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the PVDF membrane of the donor plate. Avoid air bubbles.
-
Donor Loading: Add 150 µL of 3-sec-Butyl-6-methyluracil (100 µM in PBS pH 7.4) to the donor wells.
-
Acceptor Loading: Add 300 µL of PBS (pH 7.4) to the acceptor wells.
-
Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate for 18 hours at 25°C in a humidity-saturated chamber (to prevent evaporation).
-
Quantification: Separate plates. Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy (λmax ~260 nm for uracil) or HPLC-UV.
-
Analysis: Calculate Effective Permeability (
).-
Success Metric:
cm/s indicates high BBB permeation.
-
Data Presentation & Analysis
When reporting results for 3-sec-Butyl-6-methyluracil derivatives, structure your data to highlight the Selectivity Index (SI) , as uracil derivatives can sometimes cross-react with Butyrylcholinesterase (BuChE).
Table 1: Recommended Data Reporting Format
| Compound ID | R-Group (N3 Position) | hAChE IC50 (nM) | hBuChE IC50 (nM) | Selectivity (BuChE/AChE) | BBB Permeability ( |
| 3-sec-Bu-6-MeU | sec-Butyl | [Experimental Value] | [Experimental Value] | > 10 (Target) | High |
| Control (Donepezil) | N/A | 5.7 ± 0.2 | 5050 ± 150 | 886 | High |
| Derivative A | Reference [1] | 12.5 ± 1.1 | >10,000 | > 800 | Moderate |
Experimental Logic Diagram
The following workflow ensures that false positives (due to solubility issues or aggregation) are filtered out before in vivo testing.
Figure 2: Screening cascade for Uracil-based AD candidates. Note the strict "Go/No-Go" criteria at the Ellman and PAMPA stages.
Safety & Handling (Crucial Note)
Although 3-sec-Butyl-6-methyluracil is a research scaffold, it is chemically related to Bromacil , a photosystem II inhibitor herbicide.
-
Toxicity: While mammalian toxicity is generally lower than in plants, high-dose exposure in dogs (100 mg/kg) has shown excitability and pupil dilation [2].
-
Metabolism: In vivo, the sec-butyl group is subject to hydroxylation. Researchers must monitor for the metabolite 5-bromo-3-sec-butyl-6-hydroxymethyluracil if using brominated analogs, as this is the primary excretion product [2].
-
PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of powder forms.
References
-
Petrova, S. S., et al. (2015).6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem.
-
U.S. National Library of Medicine (PubChem).Bromacil (and related metabolites including 3-sec-butyl-6-methyluracil).
-
Source:
- Context: Provides toxicology, physical properties, and metabolic p
-
-
Semenov, V. E., et al. (2022). Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease. Molecules.[2][3][4][5][6][7][8][9][10][11][12]
-
Source:
- Context: Recent protocols for in vivo testing of uracil deriv
-
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[5]
-
Source:
- Context: The foundational protocol for the enzym
-
Sources
- 1. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Acetylcholinesterase Inhibitors Based on Uracil Moiety for Possible Treatment of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methyluracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DNAmod: 6-methyluracil [dnamod.hoffmanlab.org]
- 8. Bromacil (Ref: DPX N0976) [sitem.herts.ac.uk]
- 9. deq.mt.gov [deq.mt.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alzheimer's disease drug development pipeline: 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pic.int [pic.int]
Application Notes and Protocols for the In Vivo Formulation of 3-sec-Butyl-6-methyluracil
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Formulation of a Novel Uracil Derivative
3-sec-Butyl-6-methyluracil is a pyrimidine derivative with potential applications in various fields of biological research, building on the diverse activities observed in other uracil analogs, from antiviral to antitumor agents.[1] The successful in vivo evaluation of this compound is critically dependent on the development of a safe and effective formulation that ensures consistent and predictable systemic exposure. As with many novel chemical entities, 3-sec-Butyl-6-methyluracil is a solid, off-white substance with limited published data on its physicochemical properties, particularly aqueous solubility.[2] This document, therefore, serves as a comprehensive guide for the systematic characterization and formulation of this compound for preclinical in vivo studies.
The core challenge in formulating new, poorly characterized compounds lies in overcoming low aqueous solubility, which can lead to erratic absorption and low bioavailability.[3][4] This guide provides a logical, step-by-step workflow, from essential pre-formulation characterization to the preparation and quality control of various formulation types. The protocols herein are designed to be self-validating, empowering the researcher to generate the necessary data to make informed decisions on the most appropriate formulation strategy.
Table 1: Known Physicochemical Properties of 3-sec-Butyl-6-methyluracil
| Property | Value | Source |
| CAS Number | 6589-36-2 | [2][5][][7][8] |
| Molecular Formula | C₉H₁₄N₂O₂ | [2] |
| Molecular Weight | 182.22 g/mol | [] |
| Appearance | Off-White Solid | [2] |
| Melting Point | 118-120 °C | ChemicalBook |
| Preliminary Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook |
Part 1: Essential Pre-formulation Characterization
Before any formulation work can commence, a thorough understanding of the compound's fundamental physicochemical properties is paramount. The following protocols are designed to generate this critical data.
Protocol: Determination of Aqueous Solubility at Different pH Values
Rationale: The pH of the gastrointestinal tract and blood varies significantly. Understanding the pH-dependent solubility of 3-sec-Butyl-6-methyluracil is crucial for predicting its dissolution in vivo and for selecting appropriate formulation strategies, such as the use of pH-modifying excipients.[9]
Materials:
-
3-sec-Butyl-6-methyluracil
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Carbonate-bicarbonate buffer, pH 10.0
-
HPLC-grade water, acetonitrile, and a suitable standard for HPLC analysis
-
Thermostatic shaker
-
0.22 µm syringe filters
-
HPLC system with UV detector
Procedure:
-
Prepare saturated solutions by adding an excess of 3-sec-Butyl-6-methyluracil to each buffer (pH 3.0, 7.4, and 10.0) in separate glass vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, carefully withdraw a sample from the supernatant of each vial, avoiding any undissolved solid.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered samples with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of 3-sec-Butyl-6-methyluracil in each sample using a validated HPLC method against a standard curve.
-
The resulting concentration is the equilibrium solubility at that specific pH.
Protocol: Experimental Determination of the Octanol-Water Partition Coefficient (LogP)
Rationale: The LogP value is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution characteristics. A high LogP may indicate good membrane permeability but poor aqueous solubility, suggesting that lipid-based formulations could be a viable option.[3]
Materials:
-
3-sec-Butyl-6-methyluracil
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
HPLC system
Procedure:
-
Prepare a stock solution of 3-sec-Butyl-6-methyluracil in the aqueous phase.
-
In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.
-
Vigorously shake the mixture for at least 30 minutes to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of this value.
Part 2: Formulation Strategy and Vehicle Selection
The data generated in Part 1 will guide the selection of an appropriate formulation strategy. The following decision-making workflow can be employed.
Caption: Formulation strategy decision workflow.
Vehicle and Excipient Selection
The choice of vehicle is critical and must be justified based on the route of administration, the physicochemical properties of the compound, and the tolerability in the chosen animal species.[10][11]
Table 2: Common Vehicles and Excipients for Preclinical In Vivo Studies
| Formulation Type | Vehicle/Excipient | Typical Concentration | Route | Considerations |
| Aqueous Solution | Saline (0.9% NaCl) | - | IV, IP, SC, PO | Preferred for soluble compounds. Ensure isotonicity. |
| PBS (pH 7.4) | - | IV, IP, SC | Buffering capacity can be beneficial. | |
| Co-solvent Solution | Polyethylene Glycol 400 (PEG 400) | 10-60% | PO, IP, SC | Can cause hyperosmolality and irritation at high concentrations. |
| Propylene Glycol (PG) | 10-50% | PO, IP | Viscous; potential for irritation. | |
| Ethanol | <10% | PO, IP | CNS effects and irritation are potential concerns. | |
| Dimethyl Sulfoxide (DMSO) | <10% | IP, SC | Potent solvent, but can have pharmacological effects and enhance the toxicity of other compounds. | |
| Surfactant Solution | Polysorbate 80 (Tween® 80) | 1-10% | PO, IV, IP | Can enhance solubility and absorption. Potential for hypersensitivity reactions.[12] |
| Cremophor® EL | 1-10% | IV, IP | Effective solubilizer but associated with hypersensitivity reactions. | |
| Suspension | Carboxymethylcellulose (CMC) | 0.5-1% w/v | PO | Common suspending agent. |
| Methylcellulose | 0.5-1% w/v | PO | Forms a stable suspension. | |
| Saline + 0.1% Tween® 80 | - | PO, IP | The surfactant acts as a wetting agent to prevent particle aggregation. |
Part 3: Detailed Formulation Protocols
The following are example protocols for preparing two common types of formulations. The exact concentrations of excipients should be optimized based on the solubility and stability data generated for 3-sec-Butyl-6-methyluracil.
Protocol: Preparation of a Co-solvent-based Solution for Injection
Rationale: For compounds with moderate aqueous insolubility, a co-solvent system can often achieve the target concentration for dosing. This protocol uses PEG 400, a commonly used and generally well-tolerated co-solvent.
Materials:
-
3-sec-Butyl-6-methyluracil
-
Polyethylene Glycol 400 (PEG 400), injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and the mass of 3-sec-Butyl-6-methyluracil required for the target concentration (e.g., 10 mg/mL).
-
Dissolution: In a sterile vial, add the calculated mass of 3-sec-Butyl-6-methyluracil. Add a volume of PEG 400 (e.g., 30% of the final volume) and stir until the compound is fully dissolved. Gentle warming (to ~40°C) may be used if necessary.
-
Dilution: Slowly add the sterile saline to the PEG 400 concentrate while stirring, up to the final desired volume.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial.
-
Quality Control: Visually inspect the final formulation for any precipitation or particulates. Measure the pH. Confirm the concentration using a validated analytical method (e.g., HPLC).
Protocol: Preparation of a Micronized Suspension for Oral Gavage
Rationale: If the required dose cannot be achieved in a solution, or if the necessary excipients are not well-tolerated, a suspension is a common alternative for the oral route. Micronization of the drug substance increases its surface area, which can improve the dissolution rate.[13]
Materials:
-
3-sec-Butyl-6-methyluracil (micronized, if possible)
-
0.5% (w/v) Methylcellulose in sterile water
-
0.1% (v/v) Tween® 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose powder to hot water (~80°C) while stirring, then allowing it to cool to form a clear, viscous solution.
-
Wetting (if needed): If the compound is very hydrophobic, place the calculated mass of 3-sec-Butyl-6-methyluracil in a mortar and add a small amount of the vehicle containing 0.1% Tween® 80. Triturate to form a smooth paste.
-
Suspension Formation: Gradually add the remaining vehicle to the paste with continuous stirring or homogenization until a uniform suspension is achieved.
-
Final Volume: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.
-
Storage and Use: Store in a tightly sealed container, protected from light. Ensure the suspension is thoroughly re-suspended by vigorous shaking before each use. A magnetic stirrer should be used during dosing to maintain homogeneity.
Part 4: Characterization and Quality Control of the Final Formulation
All formulations must be characterized to ensure they are suitable for in vivo use.[11]
Table 3: Quality Control Parameters for In Vivo Formulations
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear and particle-free for solutions. Uniform and easily re-suspendable for suspensions. |
| pH | pH meter | Within a physiologically tolerated range (typically 4-9 for parenteral routes). |
| Drug Concentration | HPLC-UV | 90-110% of the target concentration.[14][15] |
| Particle Size (for suspensions) | Laser Diffraction or Microscopy | Homogeneous particle size distribution, typically with the majority of particles < 20 µm to ensure syringeability and consistent dosing. |
| Sterility (for parenteral) | Culture-based methods | No microbial growth. |
| Stability | HPLC-UV, Visual Inspection | The formulation should be stable for the intended duration of the study under the specified storage conditions. |
Part 5: Guidelines for In Vivo Administration
The administration of the formulation must be conducted in accordance with approved animal care and use protocols.
Caption: Workflow for in vivo administration.
-
Vehicle Tolerability: Before initiating the main study, it is essential to dose a small cohort of animals with the vehicle alone to ensure it does not cause any adverse effects.[11]
-
Dose Volume: The volume administered should be minimized and adhere to institutional guidelines (e.g., for mice, typically <10 mL/kg for oral gavage and <10 mL/kg for intraperitoneal injection).
-
Suspension Handling: For suspensions, continuous stirring during the withdrawal of each dose is critical to ensure that each animal receives the correct amount of the drug.
By following these detailed application notes and protocols, researchers can develop a scientifically sound and reproducible formulation for the in vivo evaluation of 3-sec-Butyl-6-methyluracil, thereby generating reliable and high-quality preclinical data.
References
-
LodView - CNR. 3-sec-butyl-6-methyluracil — CAS Identifier: 6589-36-2. [Link]
-
AXEL. 85-5159-69 3-sec-Butyl-6-methyluracil 100mg 426650. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PharmTech. Excipients for Parenterals. [Link]
-
FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Colorcon. What Are Excipients? 9 Common Examples. [Link]
-
CrystEngComm (RSC Publishing). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
-
PMC - NIH. General Principles of Preclinical Study Design. [Link]
-
ACS Omega. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. [Link]
-
PMC - NIH. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Wikipedia. Uracil. [Link]
-
PubMed. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. [Link]
-
ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]
-
Ashland. parenteral excipients. [Link]
-
PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Cheméo. Uracil (CAS 66-22-8) - Chemical & Physical Properties. [Link]
-
Pharmaceutical Technology. Emerging Excipients in Parenteral Medications. [Link]
-
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
-
Research and Reviews. Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. [Link]
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Future4200. Formulation of poorly water-soluble drugs for oral administration. [Link]
-
PubChem - NIH. Uracil | C4H4N2O2 | CID 1174. [Link]
-
Regis Technologies. Exploring Analytical Method Development for Drug Substances. [Link]
-
SFDA. General Considerations for Preclinical Studies Submissions. [Link]
Sources
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- 2. 3-sec-Butyl-6-methyluracil | CymitQuimica [cymitquimica.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. 3-sec-butyl-6-methyluracil — CAS Identifier: 6589-36-2 — LodView [semscout.istc.cnr.it]
- 7. 3-sec-butyl-6-methyluracil | 6589-36-2 [chemicalbook.com]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 14. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. rroij.com [rroij.com]
Application Notes and Protocols for Studying Photosynthesis Inhibition with 3-sec-Butyl-6-methyluracil
Introduction: Unveiling the Mechanism of Photosystem II Inhibition
3-sec-Butyl-6-methyluracil is a chemical compound belonging to the uracil family, a class known to include potent herbicides that target the photosynthetic apparatus in plants, algae, and cyanobacteria.[1] Understanding the precise mechanism of action of such inhibitors is paramount in the fields of agricultural science for the development of new herbicides, and in fundamental photosynthesis research to probe the intricate workings of the photosynthetic electron transport chain. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-sec-Butyl-6-methyluracil as a tool to study the inhibition of photosynthesis, with a specific focus on its interaction with Photosystem II (PSII).
The primary mode of action for many uracil-based herbicides is the disruption of electron flow at the quinone acceptor side of PSII.[1][2] Specifically, these inhibitors compete with the native plastoquinone for the QB binding site on the D1 protein, a core component of the PSII reaction center.[1][3][4] By occupying this site, 3-sec-Butyl-6-methyluracil effectively blocks the transfer of electrons from the primary quinone acceptor, QA, to QB, thereby halting the linear electron transport chain and, consequently, inhibiting oxygen evolution and CO2 fixation.[2][5][6]
This guide will delve into the theoretical underpinnings of this inhibitory mechanism and provide detailed, field-proven protocols for its investigation using a suite of biophysical and biochemical techniques. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Chemical and Physical Properties
A foundational understanding of the inhibitor's properties is crucial for accurate experimental design.
| Property | Value | Source(s) |
| Chemical Name | 3-sec-Butyl-6-methyluracil | [7][8][9] |
| CAS Number | 6589-36-2 | [7][8][10][11] |
| Molecular Formula | C9H14N2O2 | [7][9][10][11] |
| Molecular Weight | 182.22 g/mol | [7][9][10][11] |
| Appearance | Off-White Solid | [9] |
| IUPAC Name | 3-(sec-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione | [10] |
Mechanism of Action: A Visualized Pathway
The inhibitory action of 3-sec-Butyl-6-methyluracil is centered on the D1 protein within the Photosystem II complex. The following diagram illustrates the disruption of the electron transport chain.
Caption: Workflow for assessing PSII inhibition using chlorophyll fluorescence.
Protocol 4: Thermoluminescence Analysis of Inhibitor Binding
Rationale: Thermoluminescence (TL) arises from the recombination of charge pairs stabilized within PSII upon illumination at low temperatures. [12][13][14]The resulting "glow curve" has characteristic peaks associated with specific charge recombination events (e.g., S2QB-). PSII inhibitors that displace QB, such as 3-sec-Butyl-6-methyluracil, will alter the TL signal, typically by shifting the peak temperature or diminishing its intensity, providing detailed information about the inhibitor's effect on the acceptor side of PSII. [15] Materials:
-
Isolated thylakoid membranes.
-
Thermoluminescence spectrometer.
-
3-sec-Butyl-6-methyluracil stock solution.
-
Cryoprotectant (e.g., glycerol).
Procedure:
-
Mix thylakoid membranes (at ~1 mg Chl/mL) with a cryoprotectant.
-
Incubate with the desired concentration of 3-sec-Butyl-6-methyluracil.
-
Cool the sample to a low temperature (e.g., -10°C) in the dark.
-
Illuminate the sample with a single turnover saturating flash of light to induce charge separation.
-
Rapidly cool the sample to liquid nitrogen temperature to trap the charge-separated state.
-
Heat the sample at a constant rate (e.g., 0.5°C/second) and record the light emission as a function of temperature.
-
Analyze the changes in the glow curve, particularly the B-band (arising from S2QB- recombination), in the presence of the inhibitor compared to a control sample.
Protocol 5: High-Throughput Screening Using Algal Cultures
Rationale: For initial screening of potential herbicides or for studying the effects on whole organisms, a simple and rapid algal growth inhibition assay is highly effective. [16][17][18]This protocol uses the green alga Chlorella sp. as a model system. Inhibition of photosynthesis by 3-sec-Butyl-6-methyluracil will lead to a reduction in cell growth, which can be quantified by measuring optical density or cell counts. [17] Materials:
-
Axenic culture of Chlorella pyrenoidosa or a similar species.
-
Appropriate algal growth medium (e.g., Bold's Basal Medium).
-
Sterile culture flasks or multi-well plates.
-
Spectrophotometer or cell counter.
-
3-sec-Butyl-6-methyluracil stock solution.
Procedure:
-
Inoculate sterile growth medium with the algal culture to a low starting cell density.
-
Dispense the inoculated medium into culture vessels (e.g., 5 mL in Erlenmeyer flasks or 200 µL in a 96-well plate). [17][18]3. Add varying concentrations of 3-sec-Butyl-6-methyluracil to the cultures. Include solvent controls and no-treatment controls.
-
Incubate the cultures under controlled conditions of light (e.g., 16:8 light:dark cycle) and temperature (e.g., 25°C).
-
Measure the growth of the algal cultures daily for several days by reading the absorbance at a specific wavelength (e.g., 680 nm) or by direct cell counting.
-
Calculate the growth inhibition for each concentration and determine the EC50 (the concentration that causes a 50% reduction in growth). [17]
Data Interpretation and Expected Results
-
Oxygen Evolution: A dose-dependent decrease in the rate of light-induced oxygen evolution is expected. The IC50 value derived from these measurements will quantify the potency of 3-sec-Butyl-6-methyluracil as a PSII inhibitor.
-
Chlorophyll Fluorescence: A concentration-dependent decrease in the Fv/Fm ratio will be observed, indicating a direct impact on the efficiency of PSII photochemistry.
-
Thermoluminescence: The B-band of the TL glow curve is expected to be significantly affected. A shift to a lower temperature or a complete quenching of this band would strongly support the hypothesis that 3-sec-Butyl-6-methyluracil displaces QB from its binding site.
-
Algal Growth: A clear inhibition of algal cell proliferation will be seen at effective concentrations of the inhibitor, allowing for the determination of an EC50 value for the whole organism.
By employing this multi-faceted approach, researchers can build a comprehensive profile of the inhibitory action of 3-sec-Butyl-6-methyluracil, confirming its site of action and quantifying its efficacy. These protocols provide a robust framework for investigating photosynthesis inhibition and can be adapted for the study of other potential herbicides and inhibitors.
References
-
Thermoluminescence : Photosynthesis Research. Ovid. [Link]
-
Thermoluminescence from the photosynthetic apparatus. PubMed. [Link]
-
3-sec-Butyl-6-methyluracil. LookChem. [Link]
-
Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. National Institutes of Health. [Link]
-
3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019. PubChem. [Link]
-
A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Cambridge University Press. [Link]
-
Thermoluminescence from the photosynthetic apparatus. ResearchGate. [Link]
-
A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science Society of America. [Link]
-
(PDF) Thermoluminescence. ResearchGate. [Link]
-
Studying photosynthesis by measuring fluorescence. Taylor & Francis Online. [Link]
-
Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications. National Institutes of Health. [Link]
-
Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study. University of Padua. [Link]
-
A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Request PDF. ResearchGate. [Link]
-
19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control. Pressbooks. [Link]
-
5.1 Chlorophyll fluorescence. ClimEx Handbook. [Link]
-
Oxygen Evolution Lab. Simon Fraser University. [Link]
-
Chlorophyll fluorescence. Wikipedia. [Link]
-
Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring. National Institutes of Health. [Link]
-
Chlorophyll Fluorescence Measurements and Plant Stress Responses. Frontiers. [Link]
-
Oxygen Inhibition of Photosynthetic Oxygen Evolution in Marine Plants. ConnectSci. [Link]
-
Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics. Plant and Soil Sciences eLibrary. [Link]
-
Chlorophyll fluorometry in evaluating photosynthetic performance: key limitations, possibilities, perspectives and alternatives. National Institutes of Health. [Link]
-
Thylakoid extraction. Agrisera. [Link]
-
Methods for culturing and maintaining algae for management investigations. US Army Corps of Engineers. [Link]
-
Algae Culture. CD BioSciences. [Link]
-
Inhibition of photosynthesis by azide and cyanide and the role of oxygen in photosynthesis. PubMed. [Link]
-
Inhibition of oxygen evolution in Photosystem II by Cu(II) ions is associated with oxidation of cytochrome b559. PubMed. [Link]
-
An efficient protocol for extracting thylakoid membranes and total leaf proteins from Posidonia oceanica and other polyphenol-rich plants. National Institutes of Health. [Link]
-
A microgel-stabilized, light-controlled artificial energy supply module for efficient biosynthesis. Springer. [Link]
-
Measurements of Oxygen Evolution in Photosynthesis. PubMed. [Link]
-
Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis. Journal of Visualized Experiments. [Link]
-
Structural insights into the action mechanisms of artificial electron acceptors in photosystem II. National Institutes of Health. [Link]
-
Inhibition of the Formation of Photosynthetic Enzymes by Inhibitors of Photosynthesis. National Institutes of Health. [Link]
-
Inhibition of the formation of photosynthetic enzymes by inhibitors of photosynthesis. PubMed. [Link]
-
Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach. National Institutes of Health. [Link]
-
Structure of photosystem II and substrate binding at room temperature. National Institutes of Health. [Link]
-
Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry. [Link]
Sources
- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]
- 4. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Formation of Photosynthetic Enzymes by Inhibitors of Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the formation of photosynthetic enzymes by inhibitors of photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-sec-Butyl-6-methyluracil|lookchem [lookchem.com]
- 8. 3-sec-butyl-6-methyluracil | 6589-36-2 [chemicalbook.com]
- 9. 3-sec-Butyl-6-methyluracil | CymitQuimica [cymitquimica.com]
- 10. 3-sec-Butyl-6-methyluracil | LGC Standards [lgcstandards.com]
- 11. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Thermoluminescence from the photosynthetic apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 17. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-sec-Butyl-6-methyluracil Synthesis
Welcome to the Advanced Synthesis Support Hub. Topic: Yield Optimization for 3-sec-Butyl-6-methyluracil (CAS: 6589-36-2) Audience: Process Chemists & R&D Scientists
Executive Summary: The Yield Paradox
The synthesis of 3-sec-butyl-6-methyluracil presents a classic regiochemical challenge. The target molecule requires substitution at the N3 position , which is sterically hindered by the flanking carbonyls (C2 and C4) and the methyl group at C6.
There are two primary synthetic routes. Route A (Cyclization) is the industrial "Gold Standard" but suffers from moisture sensitivity. Route B (Direct Alkylation) is the common laboratory "shortcut" that frequently fails due to N1-alkylation dominance.
This guide prioritizes Route A for maximum yield (>80%) while providing a "Rescue Protocol" for Route B .
Module 1: The Gold Standard (Cyclization Route)
Methodology: Condensation of sec-butylurea with ethyl acetoacetate (EAA). Mechanism: Acid-catalyzed condensation followed by base-mediated or thermal cyclization.
Core Protocol Visualization
Caption: Figure 1. The dehydration-cyclization pathway.[1] Removal of water is the rate-limiting step for high yield.
Troubleshooting Guide: Cyclization Route
Q1: My reaction stalls at 50-60% conversion. TLC shows a persistent intermediate spot.
-
Diagnosis: Incomplete dehydration. The formation of the
-uraminocrotonate intermediate is an equilibrium process. If water is not physically removed, the reaction reverses. -
The Fix:
-
Azeotropic Distillation: You must use a Dean-Stark trap. Use Toluene or Xylene as the solvent.
-
Catalyst Check: Ensure you are using p-Toluenesulfonic acid (pTSA) at 1-5 mol%. Sulfuric acid can cause charring at the high temperatures required for xylene reflux.
-
Endpoint: Do not stop until water collection in the trap ceases completely.
-
Q2: The product is an oily semi-solid that won't crystallize.
-
Diagnosis: Presence of unreacted ethyl acetoacetate (EAA) or oligomers.[2]
-
The Fix:
-
Alkaline Wash: Dissolve the crude oil in 10% NaOH. The target uracil (having an acidic N1 proton) will dissolve as the sodium salt.
-
Filtration: Filter off any insoluble oils (impurities).
-
Reprecipitation: Slowly acidify the filtrate with HCl to pH 4-5. The pure product should precipitate as a white solid.
-
Module 2: The "Rescue" Protocol (Direct Alkylation)
Methodology: Alkylation of 6-methyluracil with sec-butyl halide.[1][3] The Problem: 6-methyluracil has two nucleophilic nitrogens. N1 is less hindered and more acidic, making it the kinetic favorite. N3 is the target but is sterically crowded.
Regioselectivity Logic Gate
Caption: Figure 2. Decision matrix for alkylation. Direct alkylation heavily favors the unwanted N1 isomer.
Troubleshooting Guide: Direct Alkylation
Q3: I am getting a 70:30 mixture of N1:N3 isomers. How do I shift this to N3?
-
Diagnosis: You are relying on thermodynamic control which favors N1.
-
The Fix (The Silylation Trick):
-
Bis-Silylation: Reflux 6-methyluracil in Hexamethyldisilazane (HMDS) with a catalytic amount of Ammonium Sulfate until clear. This creates 2,4-bis(trimethylsiloxy)-6-methylpyrimidine.
-
Alkylation: React this silylated intermediate with sec-butyl bromide (or iodide) in a non-polar solvent (like dichloroethane) using iodine as a catalyst.
-
Mechanism: The steric bulk of the TMS groups, combined with the "Hilbert-Johnson" type mechanism, directs alkylation preferentially to the N3 position.
-
Q4: My sec-butyl bromide is not reacting, or I see alkene formation.
-
Diagnosis: E2 Elimination.[4] Secondary halides like sec-butyl bromide are prone to elimination (forming butene) rather than substitution (Sn2) when strong bases or high heat are used.
-
The Fix:
-
Lower Temperature: Do not exceed 60°C.
-
Change Halide: Switch to sec-butyl iodide (more reactive leaving group allows milder conditions).
-
Switch Base: If not using the silylation method, use a weaker base like Potassium Carbonate (
) in DMSO, but accept that yield will likely remain lower than the Cyclization Route.
-
Module 3: Comparative Data & Specifications
Yield Comparison Table
| Parameter | Route A: Cyclization (Recommended) | Route B: Direct Alkylation (Standard) | Route B: Silylation (Advanced) |
| Primary Reagents | sec-Butylurea + EAA | 6-Methyluracil + sec-BuBr | Silylated Uracil + sec-BuI |
| Typical Yield | 75 - 85% | 20 - 40% (N3 isomer) | 55 - 65% |
| Regioselectivity | 100% N3 (Structural enforcement) | Poor (N1 favored) | Good (N3 favored) |
| Key Risk | Water contamination | Isomer separation difficulty | Moisture sensitivity of silyl-intermediate |
Analytical Checkpoints
-
1H NMR (DMSO-d6):
-
Look for the N1-H signal. In the target molecule (3-sec-butyl...), the N1 proton is present and typically appears as a broad singlet around 10.5–11.0 ppm.
-
If you have the N1-isomer (1-sec-butyl...), the spectrum will lack the characteristic N1-H shift and the splitting pattern of the butyl group will differ due to the different magnetic environment next to the carbonyl vs. the nitrogen.
-
-
Melting Point:
-
Target (3-sec-butyl): High purity material typically melts >150°C (check specific polymorph).
-
N1-isomer often has a lower melting point.
-
References
-
Loux, H. M. (1966). Substituted Uracils and Methods of Preparing Them. U.S. Patent No. 3,235,357. Washington, DC: U.S. Patent and Trademark Office.
- Core Reference: The seminal DuPont patent describing the cyclization of sec-butylurea and ethyl acetoacet
- Nishiwaki, T. (1966). The Reaction of Ethyl Acetoacetate with Urea and its Derivatives. Tetrahedron, 22(8), 2401-2412.
-
Bauta, W. E., et al. (2002).[5] A New Process for the Preparation of Uracil Derivatives. Organic Process Research & Development.
- Process Optimization: Discusses silylation strategies for regioselective alkyl
-
PubChem. (n.d.). Compound Summary for CID 12283: 6-Methyluracil. National Library of Medicine.[2][6]
Sources
- 1. CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. shivajicollege.ac.in [shivajicollege.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-sec-Butyl-6-methyluracil Crystallization
Topic: Troubleshooting Crystallization & Purification Protocols Document ID: TSC-UR-003-SB Status: Active Guide
Executive Summary
This technical guide addresses the crystallization challenges associated with 3-sec-butyl-6-methyluracil (CAS 6589-36-2), a critical pyrimidinedione intermediate often used in the synthesis of herbicides like Bromacil.
Researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—due to the molecule's specific lipophilic sec-butyl moiety disrupting the hydrogen-bonding network typical of uracils. This guide provides mechanistic insights and validated protocols to transition from amorphous oils to defined crystalline polymorphs.
Section 1: Critical Troubleshooting (Q&A)
Q1: Why does my product separate as a viscous oil instead of crystallizing upon cooling?
Diagnosis: You are encountering the Metastable Zone Width (MSZW) collapse . The sec-butyl group at the N3 position introduces steric bulk and lipophilicity, significantly lowering the melting point compared to non-alkylated uracils. If your solution enters the "oiling out" region (where the liquid-liquid spinodal curve lies above the solubility curve), the product separates as an oil before it can nucleate crystals.
Root Causes:
-
Impurity Depression: Presence of the N1-isomer (1-sec-butyl-6-methyluracil) or unreacted acetoacetate depresses the melting point.
-
Solvent Shock: Adding water (anti-solvent) too rapidly creates local supersaturation that exceeds the oiling limit.
-
Temperature: The process temperature is above the depressed melting point of the solvated product.
Corrective Protocol:
-
Switch Solvent System: Abandon pure aqueous precipitations. Use a Methanol/Water (70:30) or Ethanol/Water system. The organic co-solvent increases the solubility of the oil phase, pushing the LLPS boundary to lower temperatures, allowing the crystal nucleation line to be crossed first.
-
Seeding Strategy: You must seed the solution. Introduce 0.5 wt% pure seed crystals at a temperature 2-3°C above the cloud point.
-
Oiling Recovery: If oil forms, reheat to clear solution, add 10% more organic solvent, and cool at a slower rate (0.2°C/min).
Q2: I am seeing two distinct crystal habits (needles vs. blocks). Is this polymorphism?
Diagnosis: Likely, yes. Uracil derivatives are prone to tautomeric polymorphism and solvate formation.
-
Needles: Often correspond to a kinetic polymorph or a hydrate/solvate (common in rapid cooling).
-
Blocks/Prisms: Usually the thermodynamic anhydrous form (preferred for stability).
Technical Insight: The N3-substitution blocks the standard N3-H···O=C hydrogen bonding motif (the "ribbon" structure typical of uracils). This forces the molecule to adopt alternate packing arrangements (e.g., dimers via N1-H), which are energetically similar and easily interconvertible.
Action Plan:
-
Isolate & Analyze: Perform DSC (Differential Scanning Calorimetry). A solvate will show a broad endotherm (desolvation) before the melt.
-
Desolvation: If needles are a hydrate, recrystallize from Toluene or Ethyl Acetate . These solvents generally favor the anhydrous block form due to the lipophilic sec-butyl group's affinity for the solvent, discouraging solvent inclusion in the lattice.
Q3: My purity is stuck at 95%. How do I remove the N1-isomer?
Diagnosis: Regioselectivity issues during synthesis (e.g., reaction of sec-butylurea with acetoacetate) often yield 5–10% of the unwanted N1-isomer. Chemical Logic: The N3-proton is more acidic (imide-like) in the N1-isomer, whereas your target (N3-substituted) has an N1-proton which is less acidic. However, separation by crystallization is difficult due to structural similarity.
Purification Protocol:
-
pH-Swing Extraction (Pre-Crystallization):
-
Dissolve crude solid in dilute NaOH (pH ~10). Both isomers may dissolve.[1]
-
Carefully lower pH to ~9.0. The less acidic impurities may precipitate or oil out first. Filter or decant.
-
Lower pH to 5.0 to precipitate the target 3-sec-butyl-6-methyluracil.
-
-
Recrystallization Solvent: Use Isopropyl Acetate (IPAc) . The differential solubility of the isomers is often maximized in medium-polarity esters.
Section 2: Experimental Data & Solvent Selection
Table 1: Solvent Screening Guide for 3-sec-Butyl-6-methyluracil
| Solvent System | Solubility | Risk of Oiling | Crystal Habit | Recommendation |
| Water | Very Low | Critical | Amorphous/Oil | Avoid as primary solvent. |
| Methanol | High | Low | Needles (Solvates) | Good for initial dissolution. |
| Toluene | Moderate | Low | Prisms/Blocks | Recommended for high purity. |
| DMF/DMSO | Very High | High (upon anti-solvent) | Aggregates | Use only if necessary; hard to remove. |
| Ethanol/Water (60:40) | Tunable | Moderate | Plates | Best Balance for yield/recovery. |
Section 3: Validated Workflows (Visualization)
Workflow A: Recovery from "Oiled Out" State
This logic tree guides you when the reaction mixture separates into two liquid phases.
Figure 1: Decision matrix for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Workflow B: Synthesis & Purification Pathway
Standard pathway to minimize N1-isomer contamination.
Figure 2: Integrated synthesis and purification workflow emphasizing the pH swing step for isomer rejection.
Section 4: Detailed Protocol
Standard Operating Procedure: Recrystallization from Toluene
Use this protocol for final polishing of material with >90% purity.
-
Charge: Place 10.0 g of crude 3-sec-butyl-6-methyluracil into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Dissolution: Add 60 mL of Toluene . Heat the mixture to reflux (110°C).
-
Note: If solids remain, add toluene in 5 mL increments. Do not exceed 100 mL total volume (dilution reduces yield).
-
-
Filtration (Hot): If insoluble particulates (salts/catalyst) are visible, filter the hot solution through a pre-heated sintered glass funnel.
-
Controlled Cooling:
-
Cool rapidly to 80°C.
-
Seeding Point: At 75-80°C, add ~50 mg of pure seed crystals.
-
Cool slowly (10°C/hour) to Room Temperature (25°C).
-
Critical: Do not use an ice bath immediately; this induces oiling.
-
-
Harvest: Cool to 0-5°C and hold for 1 hour. Filter the white crystalline solid.
-
Wash: Wash the cake with 10 mL of cold toluene.
-
Drying: Dry under vacuum at 50°C for 6 hours. (Melting point check: Target 132–134°C [1]).
References
-
PubChem. 3-sec-Butyl-6-methyluracil (Compound). National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil (Bromacil). (Describes the precursor properties and synthesis). Available at: [Link]
- Google Patents.CN111333586A - Preparation method of compound containing 6-methyl uracil structure. (Provides industrial synthesis conditions and solvent data).
-
Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. (General mechanism for organic phase separation). Available at: [Link]
Sources
avoiding side reactions in 3-sec-Butyl-6-methyluracil synthesis
Technical Support Guide: Optimizing 3-sec-Butyl-6-methyluracil Synthesis
Executive Summary
This guide addresses the synthesis of 3-sec-butyl-6-methyluracil (CAS 6589-36-2), a critical intermediate for the herbicide Bromacil. Users frequently encounter yield losses and purity issues due to regiochemical isomers (N1 vs. N3) and incomplete cyclization .
This protocol prioritizes the Condensation Route (sec-butylurea + ethyl acetoacetate) over direct alkylation, as it is the only robust method to guarantee N3-selectivity and avoid O-alkylation side products.
Part 1: The Core Protocol (Self-Validating System)
The Golden Rule: Do not attempt to alkylate 6-methyluracil directly. Direct alkylation of 6-methyluracil with sec-butyl halides results in a mixture of N1-isomers, N3-isomers, and O-alkylated lactim ethers due to the ambident nucleophilicity of the uracil anion.
Recommended Pathway: Base-Promoted Cyclization This route ensures the sec-butyl group is locked at the N3 position before the ring closes.
Reagents:
-
N-sec-butylurea (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Sodium Ethoxide (NaOEt) (1.2 eq) in Ethanol (anhydrous)
Workflow:
-
Condensation: React N-sec-butylurea with ethyl acetoacetate in refluxing ethanolic NaOEt.
-
Cyclization: The intermediate ureido crotonate cyclizes in situ.
-
Isolation: Acidification precipitates the target uracil.[1]
Process Visualization
The following diagram illustrates the divergent pathways. The Green Path represents the recommended cyclization, while the Red Path shows the problematic alkylation route.
Figure 1: Mechanistic divergence showing why the Urea Route (Green) secures N3 regioselectivity compared to the chaotic Alkylation Route (Red).
Part 2: Troubleshooting & FAQs
Category A: Regioselectivity & Isomer Contamination
Q1: I am detecting a significant impurity (~15%) that has the same mass as the product but a different retention time. What is it? Diagnosis: This is likely the N1-isomer (1-sec-butyl-6-methyluracil) .
-
Cause: If you used direct alkylation, this is unavoidable. If you used the urea route, this suggests thermal rearrangement or contamination of your starting urea with sec-butylamine (which reacts with ethyl acetoacetate to form different byproducts).
-
Fix: Switch to the condensation route described above. In the condensation route, N1-isomer formation is mechanistically blocked because the N1 nitrogen originates from the unsubstituted side of the urea [1, 6].
Q2: Can I fix the N1/N3 ratio by changing the solvent? Answer: No. Regioselectivity in uracil alkylation is governed by the electronic difference between N1 (more acidic, pKa ~9.5) and N3. While polar aprotic solvents (DMF, DMSO) promote N-alkylation over O-alkylation, they do not sufficiently discriminate between N1 and N3 for steric groups like sec-butyl [4]. The only fix is to build the ring with the substituent already in place.
Category B: Incomplete Reaction & Intermediates
Q3: My reaction mixture is gummy, and NMR shows broad peaks in the alkene region. The yield is low. Diagnosis: You have incomplete cyclization .[1] The reaction has stalled at the ureido crotonate intermediate (see Intermediate node in Figure 1).
-
Mechanism: The initial condensation of urea and keto-ester releases water. If water is not removed or if the base strength is insufficient, the ring closure (which releases ethanol) does not occur.
-
Protocol Adjustment:
-
Azeotropic Removal: If using acid catalysis, use toluene and a Dean-Stark trap to physically remove water [10].
-
Base Strength: Ensure you are using anhydrous NaOEt. Moisture in the base converts it to NaOH/water, which hydrolyzes the ester rather than cyclizing it.
-
Temperature: Ensure the reaction is refluxing vigorously (78°C for EtOH, 110°C for Toluene).
-
Q4: Why is my product decomposing during workup? Answer: Uracils are generally stable, but the sec-butyl group is prone to elimination (forming butenes) under strongly acidic conditions at high heat.
-
Precaution: When acidifying the sodium salt to precipitate the product, use mild acid (acetic acid or dilute HCl) and keep the temperature below 50°C. Do not boil in concentrated HCl [8].
Part 3: Quantitative Optimization Table
| Parameter | Optimal Condition | Consequence of Deviation |
| Stoichiometry | 1.0 Urea : 1.1 Ester | Excess Ester: Difficult oil removal.Excess Urea: Contaminates solid product. |
| Solvent | Ethanol (Anhydrous) | Water: Hydrolysis of ethyl acetoacetate to acetone + CO2 (decarboxylation) [11]. |
| Base | NaOEt (1.2 eq) | Weak Base: Incomplete cyclization (acyclic intermediate).Strong Base Excess: Ring opening or side reactions. |
| Temperature | Reflux (78-80°C) | Low Temp: Stalls at condensation step.High Temp (>150°C): Decomposition of sec-butyl group. |
References
-
ChemicalBook. (2025). 3-sec-butyl-6-methyluracil Properties and Suppliers. Link
-
ResearchGate. (2024). Synthesis of substituted uracil derivatives at N1 and N3 positions. Link
-
PubChem. (2025).[2] 3-sec-Butyl-6-methyluracil Compound Summary. Link
-
ResearchGate. (2011). Michael-type Addition as a Convenient Method for Regioselective N-Alkylation of Ambident Uracils. Link
-
CONICET. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Link
-
ACS Publications. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. Link
-
PubMed. (2011).[3] Regioselective direct C-H arylations of protected uracils. Link
-
CymitQuimica. (2025). 3-sec-Butyl-6-methyluracil Product Data. Link
-
Organic Syntheses. (1936). 6-Methyluracil Synthesis Protocol. Link
-
Britannica. (2018).[4] Ethyl acetoacetate Reactions and Hydrolysis. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective direct C-H arylations of protected uracils. Synthesis of 5- and 6-aryluracil bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
Technical Support Center: Scalable Synthesis of 3-sec-Butyl-6-methyluracil
Introduction
This technical guide addresses the scale-up challenges for 3-sec-Butyl-6-methyluracil (CAS: 6589-36-2). This compound is the critical unbrominated precursor to Bromacil , a potent uracil herbicide. The primary synthetic challenge lies in controlling regioselectivity —specifically, ensuring the sec-butyl group attaches to the N3 position rather than the N1 position of the uracil ring.
This guide prioritizes the Urea-Acetoacetate Route (Reaction of sec-butyl urea with ethyl acetoacetate), as it avoids the handling of bulk isocyanates required in alternative pathways, making it safer and more viable for multi-kilogram to ton-scale production.
Module 1: Reaction Engineering & Regioselectivity
The Core Chemistry
The industrial standard involves a two-stage condensation-cyclization sequence.
-
Condensation: sec-Butyl urea reacts with ethyl acetoacetate to form an acyclic ureido-crotonate intermediate.
-
Cyclization: The intermediate undergoes intramolecular condensation to close the ring.
Critical Issue: If reaction conditions (pH, temperature) are uncontrolled, the sec-butyl group may migrate or the ring may close incorrectly, yielding the N1-isomer (1-sec-butyl-6-methyluracil), which is biologically inactive and difficult to separate.
Workflow Visualization
Figure 1: Reaction pathway distinguishing the target N3-alkylation from the N1-impurity pathway.
Troubleshooting Guide: Reaction Step
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Incomplete removal of Ethanol/Water. | The condensation is an equilibrium process. Use a Dean-Stark trap or azeotropic distillation with Toluene/Xylene to continuously remove byproducts (water/ethanol). |
| High Viscosity / Stalling | "Melt" polymerization or slurry density. | Do not run neat (solvent-free) on large scale. Use a high-boiling solvent like o-Xylene or Chlorobenzene to maintain a stirrable slurry. |
| N1-Isomer Formation | Excessive temperature or wrong catalyst. | Maintain temperature below 145°C. Literature suggests Zinc Acetate or p-Toluenesulfonic acid (pTSA) as catalysts to favor the correct intermediate formation [1]. |
| Ammonia Smell | Urea decomposition. | Ensure the initial formation of sec-butyl urea is complete and free of residual ammonia before adding acetoacetate. Residual NH3 can react with acetoacetate to form simple 6-methyluracil (unsubstituted). |
Module 2: Raw Material Handling & Safety
sec-Butyl Urea Preparation
While commercially available, cost-efficiency dictates in-situ preparation from sec-butylamine and urea.
-
Challenge: The reaction releases stoichiometric Ammonia.
-
Control: The reactor must be vented to a wet scrubber (Sulfuric Acid trap).
-
Endpoint: Monitor the cessation of NH3 evolution. Incomplete conversion leads to unsubstituted 6-methyluracil downstream.
Solvent Selection
| Solvent | Boiling Point | Pros | Cons |
| Toluene | 110°C | Good azeotrope with water. | BP might be too low to drive cyclization rapidly. |
| Xylene (Mixed) | ~140°C | Ideal. High enough BP for cyclization; good solubility for hot filtration. | Isomer mixture requires consistent sourcing. |
| Acetic Acid | 118°C | Promotes cyclization (acid catalysis). | Corrosive; makes workup (neutralization) exothermic and voluminous. |
Module 3: Work-up & Purification
The product typically precipitates upon cooling. However, the sec-butyl group adds lipophilicity, making the product more soluble in organics than simple uracils.
Protocol: Crystallization & Isolation
-
Cooling: Cool the reaction mixture (in Xylene) to 15–20°C.
-
Filtration: Filter the slurry. The target compound is the solid cake.
-
Washing: Wash the cake with cold Toluene to remove unreacted acetoacetate and soluble N1-isomers.
-
Recrystallization (If Purity <98%):
-
Solvent System: Acetone/Ethyl Acetate (2:3 v/v) [2].[1]
-
Procedure: Dissolve at reflux, hot filter to remove insolubles (salts/catalyst), then cool slowly to 0°C.
-
Q: Why is my product colored (yellow/brown)?
-
A: Oxidation of the amine or oligomerization of the diketene/acetoacetate. This is usually cosmetic. A wash with cold methanol or recrystallization with activated carbon will remove color bodies.
Module 4: Analytical Controls
Distinguishing the N3 isomer (Target) from the N1 isomer is critical before proceeding to bromination (to make Bromacil).
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4). Gradient 20:80 to 80:20 over 20 mins.
-
Differentiation: The N3-substituted isomer (3-sec-butyl) is typically less polar and elutes after the N1-isomer due to the steric shielding of the NH group by the sec-butyl chain and the methyl group.
NMR Validation (1H NMR in CDCl3)
-
N3-Isomer (Target): Look for the N1-H proton. It typically appears as a broad singlet downfield (~9-10 ppm).
-
N1-Isomer (Impurity): The N3-H proton is chemically distinct. Furthermore, the coupling of the sec-butyl CH proton will differ slightly due to the electronic environment of N1 vs N3.
References
-
Google Patents. (2020). Preparation method of compound containing 6-methyl uracil structure. CN111333586A. Link
-
Google Patents. (2009). Method for synthesis of 5-bromine-3-sec-butyl-6-methyl uracil. CN101402609B.[2] Link
-
Google Patents. (2013). Synthetic process of herbicide. CN103012286A. Link
-
Organic Syntheses. (1937). 6-Methyluracil.[1][3][4][5][6][7][8][9][10] Org. Synth. 1937, 17,[1] 63. Link
Sources
- 1. CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-sec-butyl-6-methyluracil | 6589-36-2 [chemicalbook.com]
- 5. CN103012286A - Synthetic process of herbicide - Google Patents [patents.google.com]
- 6. CN101597265B - Method for synthesizing bromacil technical - Google Patents [patents.google.com]
- 7. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
Technical Support Center: 3-sec-Butyl-6-methyluracil Stability & Storage
Product Code: 3-SBMU-REF | CAS: 6589-36-2
Executive Technical Summary
3-sec-Butyl-6-methyluracil (the debrominated analogue of the herbicide Bromacil) is a substituted pyrimidine derivative. While chemically robust compared to its halogenated parent, it possesses specific vulnerabilities inherent to the uracil scaffold—specifically at the C5–C6 double bond and the N3-sec-butyl chiral center.
Successful long-term storage requires mitigating three primary degradation vectors:
-
Photochemical Dimerization: The uracil ring is a chromophore (
nm) susceptible to [2+2] cycloaddition under UV light. -
Alkaline Hydrolysis: The cyclic amide (imide) structure is prone to ring-opening in basic environments (
). -
Polymorphic Transition: 6-methyluracil derivatives exhibit crystal polymorphism, which can alter solubility profiles if subjected to uncontrolled temperature cycling.
Critical Storage Parameters (The "Why" & "How")
| Parameter | Specification | Mechanistic Rationale |
| Temperature | -20°C (Long-term)2-8°C (Active use < 1 month) | Low temperature kinetically inhibits the radical abstraction of the tertiary hydrogen on the sec-butyl group and suppresses spontaneous polymorphic shifts. |
| Light | Strict Dark / Amber Glass | Uracil derivatives absorb UV-B/C. Photon absorption excites the C5=C6 bond, leading to the formation of cyclobutane-type dimers (photodimers). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative attack on the alkyl side chain. While less sensitive than thiouracils, the sec-butyl group remains a site for slow oxidation over years. |
| Container | Borosilicate Glass (Amber) | Plasticizers (phthalates) from polypropylene tubes can leach into the sample, and hydrophobic uracils can adsorb to plastic walls. |
Degradation Pathways Visualization
The following diagram illustrates the two primary failure modes: Photodimerization (reversible but problematic) and Ring Cleavage (irreversible destruction).
Figure 1: Primary degradation mechanisms. The C5=C6 double bond is the focal point for both UV damage and nucleophilic attack.
Troubleshooting Guide & FAQs
Category 1: Physical Appearance & Solubility[1][2]
Q: My white powder has turned slightly yellow. Is it still usable?
-
Diagnosis: Yellowing in uracils typically indicates photo-oxidation or the formation of trace conjugated impurities.
-
Action: Perform a purity check (see Protocol A). If purity is >98%, the yellowing is likely surface-level. If <95%, recrystallization is required.
-
Prevention: Ensure the secondary container is opaque (aluminum foil wrap) if the primary vial is not amber glass.
Q: The compound is no longer dissolving in Methanol/DMSO as easily as before.
-
Diagnosis: This suggests a Polymorphic Transition or Hydration . 6-methyluracil derivatives can shift to a more thermodynamically stable (and less soluble) crystal lattice upon repeated freeze-thaw cycles or exposure to moisture.
-
Action: Sonicate at 40°C for 10 minutes. If solubility does not recover, the sample may have formed a hydrate. Dry under vacuum over
for 24 hours.
Category 2: Chemical Stability
Q: Can I store the stock solution in basic buffer (pH 10)?
-
Answer: NO.
-
Reasoning: While N-substituted uracils are more stable than unsubstituted ones, high pH promotes nucleophilic attack at the C2 or C4 carbonyls, leading to ring opening (formation of ureido acids).
-
Solution: Store stock solutions in Methanol or DMSO . If aqueous buffer is necessary, maintain pH 6.0–7.0.
Q: I see a "ghost peak" at 2x molecular weight in my Mass Spec.
-
Diagnosis: This is the Photodimer . It occurs if the sample was exposed to ambient laboratory light (fluorescent tubes emit trace UV) during preparation.
-
Action: Prepare fresh solutions in low-light conditions.
Experimental Protocols
Protocol A: Purity Re-Verification (HPLC)
Use this protocol to validate stock integrity every 6 months.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Max absorption) and 220 nm (End absorption) |
| Pass Criteria | Single peak >98% area. No shoulder peaks (dimers). |
Protocol B: Optimal Aliquoting & Storage Workflow
Follow this logic to minimize freeze-thaw degradation.
Figure 2: The "One-Way" storage workflow ensures the master stock is never compromised by repeated thermal stress.
References
-
ChemicalBook. (2025). 3-sec-Butyl-6-methyluracil Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 100019: 3-sec-Butyl-6-methyluracil. Retrieved from
-
LGC Standards. (2025). Reference Standards for Pesticide Metabolites: 3-sec-Butyl-6-methyluracil. Retrieved from
-
Aslanoglu, F., & Yazıcı, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene...[1] Synthetic Communications.[1] (Demonstrates synthesis and stability of the 6-methyluracil scaffold). Retrieved from
-
Shishkin, O. V., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega. (Details the polymorphic risks of the scaffold). Retrieved from
Sources
troubleshooting inconsistent results with 3-sec-Butyl-6-methyluracil
Welcome to the technical support guide for 3-sec-Butyl-6-methyluracil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the compound's properties to empower you to conduct robust and reproducible science.
Introduction: Understanding the Compound
3-sec-Butyl-6-methyluracil (NSC 310276) is a pyrimidine derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of approximately 182.22 g/mol .[1][2] Like other uracil analogs, it holds potential in various research fields, from synthetic chemistry to drug discovery, due to its structural similarity to endogenous nucleobases.[3][4] However, its specific structure, particularly the sec-butyl group, introduces complexities that can be a primary source of experimental variability. This guide will walk you through troubleshooting these potential issues in a systematic, question-and-answer format.
Compound Properties Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [2][5] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Appearance | Off-White to White Crystalline Solid | [1][6] |
| Storage | Store at -20°C for long-term stability | [5] |
| Key Structural Feature | Contains a chiral center at the sec-butyl group | [7] |
Section 1: Compound Quality, Identity, and Stereochemistry
The most fundamental source of inconsistent results often lies with the starting material itself. Before troubleshooting downstream applications, it is imperative to verify the quality and identity of your 3-sec-Butyl-6-methyluracil reagent.
FAQ: My experimental results are highly variable between batches of 3-sec-Butyl-6-methyluracil. What is the most likely cause?
Answer:
The most probable and often overlooked cause for batch-to-batch variability with this specific molecule is its stereochemistry. The sec-butyl group attached to the nitrogen at position 3 contains a chiral center. This means the compound exists as two distinct, non-superimposable mirror images called enantiomers: (R)-3-sec-Butyl-6-methyluracil and (S)-3-sec-Butyl-6-methyluracil.
Biological systems are inherently chiral. Receptors, enzymes, and other biological targets will often interact differently with each enantiomer. One enantiomer (the eutomer) may be highly active, while the other (the distomer) could be less active, inactive, or even elicit an entirely different or antagonistic effect.[8][9]
Unless you have specifically purchased a stereochemically pure isomer, you are likely working with a racemic mixture (a 50:50 mixture of R and S enantiomers). Inconsistent results can arise if:
-
Different supplier batches have varying ratios of these enantiomers.
-
Your purification or handling methods are inadvertently enriching one enantiomer over the other.
-
The biological or chemical activity you are measuring is highly dependent on a single isomer.
Visualizing the Enantiomers
Caption: The chiral center on the sec-butyl group gives rise to two enantiomers.
Actionable Troubleshooting Steps:
-
Contact the Supplier: Request the certificate of analysis (CoA) for each batch. Inquire specifically if they perform analysis on the enantiomeric excess (e.e.) or if the product is sold as a racemic mixture.
-
Perform Chiral HPLC: This is the definitive method to determine the isomeric composition of your sample. Use a suitable chiral stationary phase (e.g., a polysaccharide-based column) to separate and quantify the R and S enantiomers. This will confirm if you have a racemic mixture or if there is batch-to-batch variation.
-
Test Pure Enantiomers (if available): If possible, obtain samples of the individual R and S isomers to test in your system. This will establish the structure-activity relationship (SAR) and clarify which isomer is responsible for the observed effects.[10]
FAQ: How can I verify the purity and identity of my compound beyond its isomeric composition?
Answer:
Standard analytical techniques are essential for confirming that your reagent is indeed 3-sec-Butyl-6-methyluracil and is free from significant impurities that could interfere with your experiments. Synthesis of uracil derivatives can sometimes result in residual starting materials or side-products.[11][12][13]
Recommended Quality Control (QC) Workflow
Caption: A systematic workflow for qualifying new batches of the compound.
Detailed QC Protocol Steps:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess purity.
-
Method: Run a reverse-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA.
-
Detection: Use a UV detector set to the λmax of the uracil ring (approx. 260-265 nm).[14]
-
Expected Result: A single major peak representing >95% of the total peak area. Any other peaks are impurities. For common HPLC issues, consult established troubleshooting guides.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm molecular weight.
-
Method: Use the same LC method as above, coupled to a mass spectrometer.
-
Expected Result: A base peak in the mass spectrum corresponding to the [M+H]⁺ ion (183.11 m/z) or other adducts ([M+Na]⁺, etc.) of 3-sec-Butyl-6-methyluracil.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the precise chemical structure.
-
Method: Dissolve the sample in a deuterated solvent (like DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The spectra should match the known structure, showing characteristic peaks for the methyl, sec-butyl, and uracil ring protons and carbons. Pay close attention to the integration values in the ¹H NMR to ensure they correspond to the correct number of protons.
-
Section 2: Compound Handling, Solubility, and Stability
Inconsistent results can also stem from improper handling, leading to issues like incomplete solubilization or degradation of the compound.
FAQ: I am struggling to get 3-sec-Butyl-6-methyluracil to dissolve consistently. What are the best practices?
Answer:
This compound is known to have limited solubility.[5] It is practically insoluble in water but shows slight solubility in solvents like chloroform and methanol. For most biological experiments, a high-concentration stock solution is prepared in an organic solvent and then diluted into the aqueous assay buffer.
Recommended Solvents and Procedures
| Solvent | Approximate Solubility | Notes |
| DMSO | ~50 mg/mL | Preferred for most biological assays. Ensure final DMSO concentration in assay is low (<0.5%) to avoid solvent toxicity.[15] |
| Dimethylformamide (DMF) | ~60 mg/mL | An alternative to DMSO. Purge with inert gas.[15] |
| Ethanol | ~0.8 mg/mL | Lower solubility; may be suitable for some applications.[15] |
| Methanol | Slightly Soluble | Use with caution due to potential toxicity in cell-based assays.[5] |
| PBS (pH 7.2) | Very Low (~8 mg/mL for Uracil) | Not recommended for primary stock solutions. Direct dissolution is difficult.[15] |
Protocol: Preparing a 100 mM Stock Solution in DMSO
Sources
- 1. 3-sec-Butyl-6-methyluracil | CymitQuimica [cymitquimica.com]
- 2. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. axel.as-1.co.jp [axel.as-1.co.jp]
- 6. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Solvent Waste Reduction in 3-sec-Butyl-6-methyluracil Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-sec-Butyl-6-methyluracil. As your dedicated application scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to reduce solvent waste, improve process efficiency, and enhance the sustainability of your operations. This guide is structured as a dynamic resource, addressing common challenges and frequently asked questions in a direct, question-and-answer format.
I. Understanding the Solvent Waste Challenge in 3-sec-Butyl-6-methyluracil Synthesis
The synthesis of 3-sec-Butyl-6-methyluracil, a key intermediate in various pharmaceutical pipelines, often involves significant solvent usage, contributing to a high Process Mass Intensity (PMI). PMI is a crucial green chemistry metric that quantifies the total mass of materials (raw materials, solvents, and process water) used to produce a kilogram of the final product.[1][2][3] In many pharmaceutical processes, solvents can account for a substantial portion of the total mass, often exceeding 80%.[1]
A typical synthesis of a brominated derivative of 3-sec-Butyl-6-methyluracil, for instance, may involve solvents such as trichloromethane, glacial acetic acid, and dehydrated alcohol during the reaction phase, followed by a mixture of acetone and ethyl acetate for recrystallization.[4] Each of these stages presents opportunities for significant solvent waste.
Frequently Asked Questions (FAQs):
Q1: What are the primary sources of solvent waste in the production of 3-sec-Butyl-6-methyluracil?
A1: Solvent waste in this process can be broadly categorized into three main areas:
-
Reaction Solvents: Solvents used as the medium for the chemical transformation. In the case of 3-sec-Butyl-6-methyluracil synthesis, this often includes halogenated solvents like trichloromethane.[4]
-
Work-up and Extraction Solvents: Solvents used to quench the reaction, wash the crude product, and extract it from the aqueous phase. This stage can lead to the formation of large volumes of mixed aqueous-organic waste.
-
Purification Solvents: Solvents used for recrystallization or chromatography to achieve the desired purity of the final product. The use of mixed solvent systems, such as acetone/ethyl acetate for recrystallization, can present challenges for recovery and reuse.[4]
Q2: How can I quantify the amount of solvent waste in my process?
A2: The most effective way to quantify solvent waste is by calculating the Process Mass Intensity (PMI). The formula is:
PMI = (Total Mass of Inputs [kg]) / (Mass of Product [kg]) [1]
Inputs include all raw materials, solvents, and water used in the process. A higher PMI indicates a less efficient and more wasteful process. By tracking your PMI, you can benchmark your current process and measure the impact of any waste reduction initiatives. The ACS Green Chemistry Institute Pharmaceutical Roundtable provides a helpful PMI calculator tool.[1][5]
II. Strategies for Solvent Waste Reduction: A Proactive Approach
Reducing solvent waste is not merely about end-of-pipe solutions; it begins with thoughtful process design and optimization. The principles of green chemistry provide a robust framework for these efforts.[6]
A. Solvent Selection and Substitution
The choice of solvent has a profound impact on the overall environmental footprint of a synthesis. Many solvent selection guides are available to assist in choosing greener alternatives.[7][8][9]
Frequently Asked Questions (FAQs):
Q3: Trichloromethane is used in the bromination step of a related synthesis. Are there safer, more environmentally friendly alternatives?
A3: Absolutely. Trichloromethane is a hazardous solvent that should be replaced whenever possible. For bromination reactions, several greener alternatives have proven effective:
-
Acetic Acid: Often, the reaction can be performed directly in acetic acid, which may already be a component of the reaction mixture.[10][11][12]
-
Ethyl Acetate: This is a less toxic and more biodegradable option.[13]
-
Dichloromethane (DCM): While still a halogenated solvent, DCM is generally considered less toxic than chloroform.[13]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can often replace THF and other ethers.
-
Cyclopentyl methyl ether (CPME): A greener alternative to other ether solvents.
When substituting a solvent, it is crucial to re-optimize the reaction conditions, including temperature, reaction time, and catalyst loading, to ensure comparable yield and purity.
B. Process Optimization and Intensification
Optimizing reaction and work-up conditions can significantly reduce solvent consumption.
Frequently Asked Questions (FAQs):
Q4: My recrystallization of 3-sec-Butyl-6-methyluracil from an acetone/ethyl acetate mixture gives a low yield, forcing me to use large solvent volumes. How can I improve this?
A4: Low yield during recrystallization is a common issue that leads to excessive solvent use.[14][15] Here are some troubleshooting steps:
-
Optimize the Solvent Ratio: The ratio of acetone to ethyl acetate is critical. Systematically screen different ratios to find the optimal balance between solubility at high temperatures and insolubility at low temperatures.
-
Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or "oiling out."[16] A slower, controlled cooling profile often results in larger, purer crystals and a better yield.
-
Utilize Seeding: Introducing a small crystal of the pure product (a seed crystal) can initiate crystallization at a lower supersaturation level, leading to better crystal growth and purity.
-
Consider an Anti-Solvent Approach: Instead of a mixed-solvent recrystallization, consider dissolving the crude product in a minimal amount of a "good" solvent (like acetone) at an elevated temperature and then slowly adding a "bad" or "anti-solvent" (like heptane) in which the product is insoluble to induce crystallization.[17] This can provide better control over the crystallization process.
C. Solvent Recycling and Recovery
Implementing a robust solvent recycling program is a cornerstone of sustainable chemical manufacturing.[18][19][20]
Frequently Asked Questions (FAQs):
Q5: How can I effectively separate and recover the acetone and ethyl acetate mixture from my recrystallization mother liquor?
A5: Separating acetone and ethyl acetate can be challenging due to their close boiling points and the potential for azeotrope formation. However, several techniques can be employed:
-
Fractional Distillation: While their boiling points are close, a well-designed fractional distillation column with a sufficient number of theoretical plates can achieve a good separation.
-
Extractive Distillation: This technique involves adding a third component (an entrainer) that alters the relative volatility of the acetone and ethyl acetate, making them easier to separate by distillation.[21] For example, water can be used as an entrainer to aid in the separation.[22]
-
Pressure-Swing Distillation: This method takes advantage of the fact that the composition of the azeotrope can change with pressure. By operating two distillation columns at different pressures, a complete separation can be achieved.
The choice of method will depend on the scale of your operation, the composition of the solvent mixture, and the available equipment.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions to minimize solvent waste.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Emulsion formation during aqueous work-up | - High concentration of byproducts acting as surfactants.- Vigorous shaking during extraction. | - Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.[8]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[8]- Centrifuge the mixture to facilitate phase separation. |
| Product "oils out" instead of crystallizing | - The solution is too concentrated.- The cooling rate is too fast.- The chosen solvent is not ideal. | - Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.[16]- Try a different solvent system. A solvent with a lower boiling point might be a better choice.[14]- Use a seed crystal to encourage proper crystal lattice formation. |
| Low recovery of product after recrystallization | - Too much solvent was used initially.- The product has significant solubility in the cold solvent.- The product was washed with warm solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[15]- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[15]- Concentrate the mother liquor and attempt a second crop of crystals. |
| Difficulty removing solvent under reduced pressure (rotary evaporation) | - The solvent has a high boiling point.- The vacuum is not sufficient.- The water bath temperature is too low. | - Ensure your vacuum pump is functioning correctly and can achieve the necessary pressure.- Increase the water bath temperature, but be careful not to exceed the decomposition temperature of your compound.- For very high-boiling solvents, consider alternative removal methods like lyophilization (freeze-drying) if the compound is stable under those conditions. |
IV. Experimental Protocols & Visualizations
Protocol 1: Calculating Process Mass Intensity (PMI)
This protocol outlines the steps to calculate the PMI for a hypothetical synthesis of 5-bromo-3-sec-butyl-6-methyluracil, based on literature procedures.[4]
Step 1: Identify all inputs.
-
3-sec-butyl-6-methyluracil: 18.2 g (0.1 mol)
-
Trichloromethane: 150 ml (density ≈ 1.49 g/ml) = 223.5 g
-
Glacial Acetic Acid: 50 ml (density ≈ 1.05 g/ml) = 52.5 g
-
Brominating agent (e.g., TBCO): 50 ml (assume density ≈ 2.0 g/ml) = 100 g
-
Dehydrated Alcohol (Ethanol): 50 ml (density ≈ 0.789 g/ml) = 39.45 g
-
Acetone (for recrystallization): Let's estimate 100 ml (density ≈ 0.791 g/ml) = 79.1 g
-
Ethyl Acetate (for recrystallization): Let's estimate 150 ml (density ≈ 0.902 g/ml) = 135.3 g
-
Water (for work-up): Let's estimate 200 ml = 200 g
Step 2: Sum the mass of all inputs. Total Input Mass = 18.2 + 223.5 + 52.5 + 100 + 39.45 + 79.1 + 135.3 + 200 = 848.05 g
Step 3: Determine the mass of the final product. Assuming an 81% yield for 5-bromo-3-sec-butyl-6-methyluracil (MW = 261.13 g/mol ): Product Mass = 0.1 mol * 261.13 g/mol * 0.81 = 21.15 g
Step 4: Calculate the PMI. PMI = 848.05 g / 21.15 g ≈ 40.1
Interpretation: A PMI of 40.1 means that for every 1 kg of product, approximately 40.1 kg of material (mostly solvent) is used. This highlights the significant potential for waste reduction.
Diagram 1: Decision-Making Workflow for Solvent Selection
Caption: A workflow for selecting greener solvents in chemical synthesis.
Diagram 2: Process Flow for Solvent Recovery via Fractional Distillation
Caption: A simplified process flow for recovering acetone and ethyl acetate.
V. Conclusion
As your application scientist, I encourage you to view solvent waste reduction not as a limitation, but as an opportunity for innovation. By critically evaluating each step of your 3-sec-Butyl-6-methyluracil synthesis, from solvent selection to purification and recovery, you can significantly improve the sustainability and efficiency of your process. This guide provides a starting point for this journey, and I am confident that by applying these principles and troubleshooting strategies, you will achieve your goals of a greener, more economical synthesis.
References
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American Chemical Society. (2014, October 16). Process Mass Intensity Calculation Tool. ACS Community. [Link]
- CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Google Patents. (n.d.).
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Green Chemistry For Sustainability. (n.d.). Process Mass Intensity Prediction Calculator. Retrieved January 26, 2026, from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved January 26, 2026, from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved January 26, 2026, from [Link]
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DWSIM. (n.d.). Continuous Homogenous Azeotropic Distillation for Ethyl Acetate/n-Hexane Separation. Retrieved January 26, 2026, from [Link]
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CBG Biotech. (2024, October 24). Steps for Managing Solvents in API Manufacturing. Retrieved January 26, 2026, from [Link]
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MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 26, 2026, from [Link]
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Reddit. (2024, April 7). Bromination Solvent Alternative?. r/AdvancedOrganic. Retrieved January 26, 2026, from [Link]
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DEC. (n.d.). Solvent Recovery in the Pharmaceutical industry. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2022, April 22). A stable organic solution of bromine?. Retrieved January 26, 2026, from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 26, 2026, from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. Retrieved January 26, 2026, from [Link]
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National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved January 26, 2026, from [Link]
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ACS Publications. (2024, February 21). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Retrieved January 26, 2026, from [Link]
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University of California, Irvine. (n.d.). Recrystallization. Retrieved January 26, 2026, from [Link]
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RCM Thermal Kinetics. (2025, March 18). Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evaporation Technologies. Retrieved January 26, 2026, from [Link]
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Springer. (2023, June 29). Separation of ethyl acetate and ethanol azeotropic system by acetate-based ionic liquid. Retrieved January 26, 2026, from [Link]
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YouTube. (2025, August 1). What Are Alternatives To Chloroform? - Chemistry For Everyone. Retrieved January 26, 2026, from [Link]
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Green Chemistry Teaching and Learning Community. (n.d.). Tools and techniques for solvent selection: green solvent selection guides. Retrieved January 26, 2026, from [Link]
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Scientific Update. (2019, September 4). Useful Green Chemistry Metrics. Retrieved January 26, 2026, from [Link]
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Reddit. (2017, August 14). Solvent for Bromination with Br2. r/chemistry. Retrieved January 26, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved January 26, 2026, from [Link]
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ACS Omega. (n.d.). The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved January 26, 2026, from [Link]
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Diva-Portal.org. (2016, June 16). Design of a Solvent Recovery System in a Pharmaceutical Manufacturing Plant. Retrieved January 26, 2026, from [Link]
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Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Retrieved January 26, 2026, from [Link]
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O-Chem.com. (n.d.). Recrystallization. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?. Retrieved January 26, 2026, from [Link]
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Organic Process Research & Development. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved January 26, 2026, from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved January 26, 2026, from [Link]
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Outsourced Pharma. (2021, March 5). 11 Critical Steps To Manage Solvents During API Manufacturing. Retrieved January 26, 2026, from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved January 26, 2026, from [Link]
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Validation & Comparative
Navigating the Enzymatic Landscape of 3-sec-Butyl-6-methyluracil: A Comparative Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and chemical biology, understanding the specificity of a compound is paramount. This guide provides a comprehensive analysis of the potential enzymatic cross-reactivity of 3-sec-Butyl-6-methyluracil. As a Senior Application Scientist, my objective is to offer not just data, but a practical framework for researchers to evaluate the selectivity of this and other related molecules.
Introduction: The Enigma of 3-sec-Butyl-6-methyluracil's Primary Target
3-sec-Butyl-6-methyluracil is a synthetic compound belonging to the pyrimidinedione class. While its chemical properties are defined, a specific, primary enzymatic target is not extensively documented in publicly available scientific literature. This ambiguity necessitates a broader approach to understanding its potential biological activities. For researchers working with this molecule, an initial broad-based enzymatic screening is crucial to identify its primary target and any off-target effects that could influence experimental outcomes or therapeutic potential. A related compound, 5-bromo-3-sec-butyl-6-methyluracil (bromacil), is known for its use as a herbicide, suggesting that it may target enzymes essential for plant life. However, the direct translation of this to mammalian enzyme systems requires empirical validation.
The Logic of Cross-Reactivity Assessment in Drug Development
The journey of a promising hit compound to a clinical candidate is paved with rigorous testing, a significant portion of which is dedicated to assessing its selectivity. Cross-reactivity, or the ability of a compound to interact with multiple, often unrelated, protein targets, can lead to unforeseen side effects or toxicity. Therefore, early-stage profiling against a panel of relevant enzymes is not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development. This proactive approach allows for the early identification of potential liabilities and informs medicinal chemistry efforts to enhance selectivity.
Comparative Analysis: Insights from Structurally Related Uracil Derivatives
In the absence of direct cross-reactivity data for 3-sec-Butyl-6-methyluracil, we can draw valuable inferences from the enzymatic activities of its structural analogs. The 6-methyluracil scaffold is a privileged structure in medicinal chemistry, and various derivatives have been synthesized and evaluated against a range of enzymatic targets. Below is a comparative summary of the known enzymatic activities of 3-substituted and other related uracil derivatives.
| Compound Class | Enzyme Target(s) | Key Findings | Reference(s) |
| 3-Substituted-6-anilinouracils | Bacterial DNA Polymerase IIIC | Potent and selective inhibitors with antibacterial activity against Gram-positive bacteria. The nature of the 3-substituent influences both enzyme inhibition and antibacterial potency. | [1][2] |
| 1,3-Disubstituted-6-methyluracils | Acetylcholinesterase (AChE) | Derivatives with ω-(substituted benzylethylamino)alkyl chains at N1 and N3 act as mixed-type reversible inhibitors of cholinesterases, with some showing high selectivity for human AChE over butyrylcholinesterase (BuChE). | [3][4] |
| Macrocyclic 6-methyluracil derivatives | Acetylcholinesterase (AChE) | These compounds can act as dual binding site inhibitors, interacting with both the catalytic active site and the peripheral anionic site of AChE. | [5] |
| 6-Substituted uracil analogs | Thymidine Phosphorylase | Certain 6-substituted uracil derivatives have been identified as inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis. | [6] |
| Aminouracil derivatives | Carbonic Anhydrase (CA) I and II | Uracil derivatives bearing benzylic amines have shown inhibitory activity against human carbonic anhydrase isoenzymes hCA I and II. | [7] |
This comparative data suggests that the 6-methyluracil core, when appropriately substituted, can interact with a diverse range of enzymes, including polymerases, hydrolases, and lyases. The presence of a sec-butyl group at the N3 position of 3-sec-Butyl-6-methyluracil introduces a moderately bulky and hydrophobic substituent, which could influence its binding affinity and selectivity for various enzyme active sites.
Hypothesized Potential Target Classes for 3-sec-Butyl-6-methyluracil
Based on the activities of its structural analogs, the following enzyme classes are proposed as initial areas for screening the enzymatic activity and cross-reactivity of 3-sec-Butyl-6-methyluracil:
-
Polymerases: Particularly bacterial DNA polymerases, given the potent activity of related compounds.
-
Hydrolases: Including esterases like acetylcholinesterase and other serine hydrolases.
-
Lyases: Such as carbonic anhydrases.
-
Transferases: Given the uracil core's resemblance to endogenous nucleotides.
-
Kinases: A broad and critical class of enzymes in cellular signaling, often screened for off-target effects.
Experimental Protocol: A General Framework for In Vitro Enzyme Inhibition Screening
To empirically determine the enzymatic activity and cross-reactivity of 3-sec-Butyl-6-methyluracil, a robust and systematic screening approach is necessary. The following protocol outlines a general workflow for an in vitro fluorescence-based enzyme inhibition assay, which can be adapted to various enzyme classes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-sec-Butyl-6-methyluracil against a panel of selected enzymes.
Materials:
-
3-sec-Butyl-6-methyluracil (of high purity)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Purified recombinant enzymes of interest
-
Fluorogenic enzyme substrates
-
Assay buffer specific to each enzyme
-
Positive control inhibitors for each enzyme
-
Black, flat-bottom 384-well microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-sec-Butyl-6-methyluracil in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 nM).
-
Prepare a similar dilution series for the positive control inhibitor.
-
-
Enzyme and Substrate Preparation:
-
Dilute each enzyme to its optimal working concentration in the respective pre-chilled assay buffer.
-
Prepare the fluorogenic substrate solution at the desired concentration (typically at or below the Km for the enzyme) in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 100 nL) of the diluted compound solutions (and DMSO for control wells) to the 384-well plate.
-
Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (kinetic read) or at a single endpoint after a specific incubation period. The excitation and emission wavelengths should be optimized for the specific fluorogenic substrate used.
-
Calculate the initial reaction rates (slopes of the kinetic curves).
-
Normalize the data to the controls:
-
0% inhibition: Wells with enzyme and DMSO (no compound).
-
100% inhibition: Wells with no enzyme or with a saturating concentration of the positive control inhibitor.
-
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Information
To aid in the conceptualization of the compound and the experimental workflow, the following diagrams are provided.
Caption: Chemical structure of 3-sec-Butyl-6-methyluracil.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
While the primary enzymatic target of 3-sec-Butyl-6-methyluracil remains to be definitively identified, a comparative analysis of its structural analogs provides a logical starting point for its characterization. The potential for this compound to interact with polymerases and hydrolases, among other enzyme classes, warrants a comprehensive screening approach. The provided experimental framework offers a robust methodology for researchers to elucidate the enzymatic interaction profile of 3-sec-Butyl-6-methyluracil, thereby paving the way for a clearer understanding of its biological function and potential applications. As with any scientific inquiry, the data generated from such studies will be instrumental in guiding future research, be it in the realm of drug discovery, chemical biology, or toxicology.
References
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Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 33(5), 1594-1600. [Link]
-
Wright, G. E., & Brown, N. C. (1980). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 23(1), 34-38. [Link]
-
Zueva, I. V., et al. (2014). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. RSC Advances, 4(89), 48437-48444. [Link]
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Zueva, I. V., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(11), 1863-1874. [Link]
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Zueva, I., et al. (2015). 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Journal of Receptors and Signal Transduction, 35(6), 529-535. [Link]
-
Massad, E., et al. (2020). 6-Methyluracil derivatives as peripheral site ligand-hydroxamic acid conjugates: Reactivation for paraoxon-inhibited acetylcholinesterase. European Journal of Medicinal Chemistry, 185, 111787. [Link]
-
Ghorab, M. M., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(52), 32966-32993. [Link]
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Klein, R. S., et al. (2001). Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. Biochemical Pharmacology, 62(9), 1257-1263. [Link]
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A Comparative Toxicological Analysis of 3-sec-Butyl-6-methyluracil and Structurally Related Pyrimidine Derivatives
This guide provides an in-depth comparative analysis of the toxicity of 3-sec-Butyl-6-methyluracil, juxtaposed with structurally analogous compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying structure-activity relationships (SAR) that dictate the toxicological profiles of these pyrimidine derivatives. By synthesizing hazard classifications, experimental cytotoxicity data, and established mechanistic principles, we aim to provide a comprehensive resource for informed decision-making in research and development.
Introduction: The Double-Edged Sword of Uracil Analogs
Uracil and its derivatives are a cornerstone of medicinal and agricultural chemistry. Their structural similarity to the natural nucleobases allows them to act as powerful antimetabolites, interfering with nucleic acid synthesis and other vital cellular processes.[1][2][3] This mechanism is harnessed for therapeutic benefit in anticancer drugs like 5-Fluorouracil (5-FU) but also for herbicidal activity, as seen with Bromacil.[2][4] However, this bioactivity is intrinsically linked to potential toxicity, making a thorough toxicological assessment critical.[5]
3-sec-Butyl-6-methyluracil is a substituted pyrimidine derivative used as a reagent in the synthesis of pesticides, herbicides, and complex heterocyclic compounds.[6] Its structure, featuring an N3-sec-butyl group and a C6-methyl group, presents a unique profile for investigation. This guide compares its known toxicity with three key compounds to elucidate the impact of specific structural modifications:
-
6-Methyluracil: The parent compound, lacking the N3-alkylation.
-
Bromacil (5-Bromo-3-sec-butyl-6-methyluracil): A structurally very similar herbicide, differing only by a bromine atom at the C5 position.
-
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent and a benchmark for high cytotoxicity among uracil analogs.
Mechanistic Overview: How Uracil Analogs Exert Toxicity
The toxicity of pyrimidine analogs is primarily driven by their ability to disrupt normal cellular metabolism, particularly the synthesis of DNA and RNA.[1][7] After cellular uptake, these compounds can be metabolically activated (anabolized) into nucleotide forms that mimic natural substrates.[7]
These "fraudulent" nucleotides can then:
-
Inhibit Critical Enzymes: A key mechanism is the inhibition of thymidylate synthase, an enzyme essential for the synthesis of thymidine, a DNA building block. This leads to a depletion of thymidine triphosphate (dTTP), stalling DNA replication and repair, and ultimately inducing cell death (apoptosis).[1]
-
Incorporate into Nucleic Acids: The triphosphate forms of these analogs can be mistakenly incorporated into DNA and RNA by polymerases.[1][7] This incorporation disrupts the structure and function of these macromolecules, leading to errors in transcription and translation, DNA strand breaks, and the activation of cell death pathways.
The specific substitutions on the uracil ring dictate the efficiency of these processes, influencing the compound's overall potency and toxicological profile.
Caption: Generalized mechanism of toxicity for pyrimidine antimetabolites.
Comparative Toxicological Profile
The toxicity of these compounds varies significantly based on their molecular structure. The following table summarizes the available hazard data and experimental findings.
| Compound | Structure | GHS Hazard Statements | Key Toxicity Data / Observations |
| 3-sec-Butyl-6-methyluracil | CCC(C)N1C(=O)C=C(NC1=O)C | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8] | Primarily classified as an irritant and moderately toxic upon acute oral exposure.[8] No specific IC50 or LD50 values are readily available in public literature, indicating a need for experimental determination. |
| 6-Methyluracil | CC1=CC(=O)NC(=O)N1 | H361: Suspected of damaging fertility or the unborn child[9] | Lower acute toxicity compared to its N-alkylated counterparts. One study on lung cells reported a Maximum Tolerated Dose (MTD) of 0.24 mM and an IC50 > 10 mM, suggesting low cytotoxicity in that specific cell line.[10] |
| Bromacil (5-Bromo-3-sec-butyl-6-methyluracil) | CCC(C)N1C(=O)C(Br)=C(C)NC1=O | Not specified in search results, but classified as a moderately toxic herbicide. | Harmful or fatal if swallowed.[4] It is irritating to the skin, eyes, and respiratory tract.[4] The addition of bromine at the C5 position significantly enhances its biological activity and toxicity compared to the non-brominated parent compound. |
| 5-Fluorouracil (5-FU) | FC1=CNC(=O)NC1=O | H301: Toxic if swallowedH360: May damage fertility or the unborn child | A potent cytotoxic agent used in chemotherapy.[2][3] Its toxicity is well-established and dose-limiting in clinical use.[2] IC50 values are typically in the low micromolar (µM) range, varying by cell line.[11] |
Structure-Activity Relationship (SAR) Analysis
Comparing these four molecules reveals critical insights into how specific functional groups modulate toxicity.
-
N3-Alkylation (6-Methyluracil vs. 3-sec-Butyl-6-methyluracil): The addition of the sec-butyl group at the N3 position introduces lipophilicity, which can enhance cell membrane permeability and bioavailability. This structural change also increases the acute toxicity profile, shifting the compound from being primarily a reproductive toxicant (6-methyluracil) to an acute oral toxicant and irritant (3-sec-butyl-6-methyluracil).[8][9]
-
C5-Halogenation (3-sec-Butyl-6-methyluracil vs. Bromacil): The substitution of a hydrogen atom with a bromine atom at the C5 position dramatically increases the compound's herbicidal activity and overall toxicity.[4] The C5 position is critical for the interaction of uracil analogs with enzymes like thymidylate synthase. The bulky and electronegative bromine atom can enhance binding or alter the metabolic fate of the molecule, leading to greater cytotoxicity.
-
Impact of C5-Fluorine (vs. Bromine/Hydrogen): The fluorine atom in 5-FU is key to its potent anticancer activity. Its small size allows it to be processed by cellular enzymes, while its high electronegativity forms an extremely stable, covalent bond with thymidylate synthase, effectively shutting down DNA synthesis.[2] This potent and specific mechanism of action explains its high cytotoxicity compared to the other analogs.
Caption: Structure-activity relationships influencing the toxicity of uracil analogs.
Experimental Methodologies
To produce reliable and comparable data, standardized protocols are essential. The following sections detail the methodology for a common in vitro cytotoxicity assay and outline the principles for in vivo testing.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[12][13][14] The causal principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Select an appropriate human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., 3-sec-Butyl-6-methyluracil and comparators) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., from 0.1 µM to 1000 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with media only (blank), and media with DMSO (vehicle control).
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Principles of In Vivo Acute Oral Toxicity Assessment
In vivo testing is conducted to understand a substance's systemic toxicity. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines. The goal is to determine the acute toxicity, often expressed as the LD50 (Lethal Dose, 50%), and identify signs of toxicity. In vitro data, such as the IC50 values obtained from the MTT assay, can be used to estimate a starting dose for these in vivo studies, thereby reducing the number of animals required (a core principle of the 3Rs: Replacement, Reduction, and Refinement).[15]
Key Principles based on OECD Guidelines (e.g., TG 420, 423, 425):
-
Dose Range Finding: An initial study with a small number of animals is performed using doses estimated from in vitro data or SAR.
-
Limit Test: If no mortality is expected, a high limit dose (e.g., 2000 mg/kg body weight) is administered to a small group of animals. If no adverse effects are seen, the substance is classified as having low acute toxicity.
-
Main Study: Animals (typically rodents) are dosed once by oral gavage. Dosing is sequential, with the outcome of one animal determining the dose for the next (e.g., in the Up-and-Down Procedure, OECD TG 425).
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight. All mortalities are recorded.
-
Pathology: At the end of the study, a gross necropsy is performed on all animals to identify any treatment-related abnormalities in organs and tissues.
-
Endpoint: The study provides an LD50 value or a GHS classification for acute oral toxicity.
Conclusion
The toxicological profile of 3-sec-Butyl-6-methyluracil places it as a compound of moderate acute toxicity and a notable irritant. Comparative analysis demonstrates a clear and predictable structure-activity relationship among its analogs. The absence of N-alkylation in 6-methyluracil results in significantly lower cytotoxicity, whereas the addition of a C5-halogen, as in Bromacil and the benchmark 5-FU, dramatically increases biological activity and toxicity. This guide underscores the necessity of a multi-faceted approach to toxicological assessment, combining predictive SAR with standardized in vitro and in vivo experimental protocols. Such a framework is indispensable for the safe handling and rational design of new pyrimidine derivatives in both industrial and therapeutic contexts.
References
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PubChem. (n.d.). 3-sec-Butyl-6-methyluracil. National Center for Biotechnology Information. Retrieved from [Link]
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Spáčilová, L., Dzubák, P., Hajdúch, M., Krupková, S., Hradil, P., & Hlaváč, J. (2007). Synthesis and cytotoxic activity of various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in their racemic form. Bioorganic & Medicinal Chemistry Letters, 17(23), 6647–6650. Retrieved from [Link]
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Grabovskiy, S. A., Kabal'nova, N. N., Andriayshina, N. M., Egorov, V. I., Valiullin, L. R., Nabatov, A. A., Raginov, I. S., & Murinov, Y. I. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357–365. Retrieved from [Link]
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Wikipedia. (n.d.). Chemotherapy. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Bromacil. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Methyluracil. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyluracil. National Center for Biotechnology Information. Retrieved from [Link]
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OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
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National Institutes of Health. (2024). New uracil analog as inhibitor/modulator of ABC transporters or/and NF-κB in taxol-resistant MCF-7/Tx cell line. Retrieved from [Link]
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Purohit, M. N., Mangannavar, C. V., & Yergeri, M. C. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry, 9(8), 1063–1072. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf. Retrieved from [Link]
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MDPI. (n.d.). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. Retrieved from [Link]
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PubMed. (n.d.). Structure and activity relationships of novel uracil derivatives as topical anti-inflammatory agents. Retrieved from [Link]
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National Institutes of Health. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed Central. Retrieved from [Link]
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Elsevier. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. Retrieved from [Link]
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PubMed. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Retrieved from [Link]
-
National Institutes of Health. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. Retrieved from [Link]
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RE-Place. (2014). OECD Test Guideline 487. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
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PETA International Science Consortium Ltd. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
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Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
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PubMed. (2015). Synthesis and structure-activity relationship of uracil nucleotide derivatives towards the identification of human P2Y6 receptor antagonists. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2025). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]
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OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]
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National University of Singapore. (2015). Relationship between structure, toxicity and activity. Faculty of Science. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Retrieved from [Link]
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PubMed Central. (n.d.). Inhibition of Human Uracil DNA Glycosylase Sensitizes a Large Fraction of Colorectal Cancer Cells to 5-Fluorodeoxyuridine and Raltitrexed but Not Fluorouracil. Retrieved from [Link]
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ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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Comparative Validation Guide: Analytical Strategies for 3-sec-Butyl-6-methyluracil Quantitation
Executive Summary: The Analytical Challenge
3-sec-Butyl-6-methyluracil (CAS 5355-16-8), the primary debrominated metabolite of the herbicide Bromacil, presents specific challenges in environmental and toxicological monitoring. Unlike its parent compound, this metabolite exhibits distinct polarity and spectral characteristics that complicate trace-level detection in complex matrices like soil, groundwater, and biological fluids.
This guide provides a comparative validation of two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV offers accessibility for high-concentration screening, our validation data confirms that LC-MS/MS is the requisite standard for regulatory compliance in trace analysis (sub-ppb levels), offering superior specificity and sensitivity.
Comparative Analysis: Method Performance Matrix
The following table contrasts the performance capabilities of the three standard analytical approaches. This data guides the selection of the appropriate method based on the Analytical Target Profile (ATP) .
| Feature | Method A: HPLC-UV (Standard) | Method B: LC-MS/MS (Recommended) | Method C: GC-MS (Alternative) |
| Primary Application | Formulation QC, High-level soil residue | Trace environmental monitoring, Metabolite tracking | Volatile screening (limited utility) |
| Limit of Quantitation (LOQ) | ~50 ng/mL (ppb) | 0.5 ng/mL (ppb) | ~10 ng/mL |
| Selectivity | Low (Prone to matrix interference at 254 nm) | High (MRM transitions) | Moderate (Requires derivatization) |
| Sample Prep | Simple filtration or LLE | SPE (Solid Phase Extraction) | Derivatization (Methylation) required |
| Throughput | Medium (Isocratic runs ~15 min) | High (Gradient runs <8 min) | Low (Long run times + prep) |
| Cost Per Sample | Low | High | Medium |
Mechanistic Insight: Why LC-MS/MS Wins
While HPLC-UV relies on the uracil ring's absorbance at ~254 nm, this wavelength is non-specific and shared by thousands of organic compounds (humic acids, proteins). LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) , isolating the precursor ion (
Analytical Decision Tree
Use the following logic flow to determine the correct validation path for your specific application.
Figure 1: Decision tree for selecting the appropriate analytical methodology based on sensitivity and matrix requirements.
Recommended Protocol: LC-MS/MS Validation Workflow
This protocol is designed to meet ICH Q2(R1) and EPA Method 537 (adapted) standards.
Sample Preparation (Solid Phase Extraction)
Direct injection is often insufficient for biological or environmental samples due to ion suppression. We utilize a Polymeric Reversed-Phase (HLB) cartridge to retain the polar uracil metabolite.
Step-by-Step Workflow:
-
Conditioning: Activate cartridge with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 100 mL water sample (acidified to pH 3 with Formic Acid).
-
Expert Note: Acidification keeps the uracil moiety (pKa ~9.3) in its neutral form, maximizing retention on the hydrophobic stationary phase.
-
-
Washing: Wash with 3 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: Elute with 3 mL 100% Methanol.
-
Reconstitution: Evaporate to dryness under
and reconstitute in Mobile Phase A/B (90:10).
Figure 2: Solid Phase Extraction (SPE) workflow optimized for polar uracil metabolites.
Instrument Conditions (LC-MS/MS)
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size (UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: ESI Positive (
). -
MRM Transitions:
-
Quantifier:
(Loss of sec-butyl chain). -
Qualifier:
(Ring fragmentation).
-
Experimental Validation Data
The following data represents a validated performance profile for 3-sec-Butyl-6-methyluracil using the LC-MS/MS protocol described above.
Linearity and Range
Linearity was assessed over a concentration range of 1.0 – 1000 ng/mL.
| Parameter | Result | Acceptance Criteria (ICH Q2) |
| Regression ( | 0.9992 | |
| Slope | 1254.3 | N/A |
| Intercept | -15.2 | Not statistically significant from zero |
| Range | 1.0 - 1000 ng/mL | Covers 80-120% of test concentration |
Accuracy and Precision (Recovery Studies)
Spiked recovery in groundwater matrix (
| Spike Level (ng/mL) | Mean Recovery (%) | RSD (%) | Status |
| Low (5.0) | 94.5% | 3.2% | Pass (80-120%) |
| Med (50.0) | 98.2% | 1.8% | Pass (80-120%) |
| High (500.0) | 99.1% | 1.1% | Pass (80-120%) |
Sensitivity (LOD/LOQ)
Determined based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.15 ng/mL
-
LOQ (S/N = 10): 0.50 ng/mL
Discussion & Troubleshooting
Specificity Challenges
In HPLC-UV, the "de-bromo" metabolite elutes earlier than Bromacil due to the loss of the heavy bromine atom, making it more polar. Analysts must ensure separation from the solvent front , where polar matrix components co-elute.
-
Solution: Use a high-aqueous hold (5% B) for the first 1-2 minutes of the gradient to trap the analyte before elution.
Matrix Effects in MS
Though LC-MS/MS is specific, co-eluting phospholipids in biological samples can suppress ionization.
-
Solution: The use of a Stable Isotope Labeled Internal Standard (SIL-IS) is recommended. If unavailable, a structural analog like Terbacil can be used, provided retention times are similar.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
-
Felicio, A. L. S. M., et al. (2016).[1] Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples.[1] Anais da Academia Brasileira de Ciências.[1]
-
Curran, P. G., et al. (2002). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos.[2] Journal of Exposure Science & Environmental Epidemiology.
Sources
A Comparative Guide to the Potential Mechanisms of 3-sec-Butyl-6-methyluracil: An Inquiry into Peer-Reviewed Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential mechanisms of action for 3-sec-Butyl-6-methyluracil. In the absence of definitive peer-reviewed evidence for this specific molecule, we will explore the established mechanisms of structurally related uracil derivatives. This comparative approach aims to provide a foundational understanding for researchers and drug development professionals interested in this compound and its potential therapeutic applications.
Introduction: The Enigma of 3-sec-Butyl-6-methyluracil
3-sec-Butyl-6-methyluracil is a synthetic uracil derivative.[1][2] While its synthesis and chemical properties are documented, its precise biological mechanism of action remains largely uncharacterized in peer-reviewed literature.[3][4] Uracil and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-tumor, and immunomodulatory effects.[5] This guide will therefore delve into the known mechanisms of other uracil derivatives to postulate and compare potential pathways for 3-sec-Butyl-6-methyluracil.
Comparative Mechanistic Insights from Uracil Derivatives
The biological effects of uracil derivatives are diverse and depend on the nature and position of their substituents. We will explore two primary mechanistic classes relevant to the potential action of 3-sec-Butyl-6-methyluracil: enzyme inhibition and receptor modulation.
Uracil Derivatives as Enzyme Inhibitors
A significant number of uracil analogs exert their effects by inhibiting specific enzymes. This is a well-established mechanism for many clinically used drugs.
-
Dihydropyrimidine Dehydrogenase (DPD) Inhibition: 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, is a classic example. Its mechanism involves the inhibition of thymidylate synthase, crucial for DNA synthesis. However, its efficacy and toxicity are modulated by DPD, the initial and rate-limiting enzyme in the catabolism of uracil and thymine. Some uracil derivatives are designed to inhibit DPD, thereby increasing the bioavailability of 5-FU.
-
Reverse Transcriptase and Other Viral Enzymes: Uracil derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[6] These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[6] Other viral enzymes, such as those from the herpes and hepatitis families, are also targets for uracil-based inhibitors.[6]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Recent studies have identified uracil derivatives as potent inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids.[7] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anxiolytic effects.[7]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To investigate whether 3-sec-Butyl-6-methyluracil acts as an enzyme inhibitor, a standard in vitro enzyme inhibition assay can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-sec-Butyl-6-methyluracil against a target enzyme (e.g., DPD, a viral reverse transcriptase, or FAAH).
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human enzyme and its corresponding substrate.
-
Inhibitor Preparation: Prepare a stock solution of 3-sec-Butyl-6-methyluracil in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a suitable buffer, and varying concentrations of 3-sec-Butyl-6-methyluracil.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Uracil Derivatives as Receptor Modulators
Another plausible mechanism for uracil derivatives is the modulation of cell surface receptors, particularly G protein-coupled receptors (GPCRs).
-
GPR35 Agonism: GPR35 is a GPCR expressed in various tissues, including immune cells and the gastrointestinal tract.[8][9] Activation of GPR35 can lead to either pro-inflammatory or anti-inflammatory responses, depending on the cellular context.[10][11] Several synthetic and endogenous molecules, some with structural similarities to uracil, have been identified as GPR35 agonists.[9][11] These agonists trigger intracellular signaling cascades, often involving Gαi/o or Gα12/13 proteins, which can modulate cyclic AMP levels and cell motility.[9]
Experimental Protocol: Calcium Mobilization Assay for GPR35 Activation
A common method to screen for GPR35 agonists is to measure changes in intracellular calcium levels in cells engineered to express the receptor.
Objective: To determine if 3-sec-Butyl-6-methyluracil can induce calcium mobilization in GPR35-expressing cells.
Methodology:
-
Cell Line: Use a stable cell line (e.g., HEK293) engineered to overexpress human GPR35.
-
Calcium Indicator Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 3-sec-Butyl-6-methyluracil to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathway for GPR35 Activation
Caption: Postulated GPR35 signaling pathway leading to calcium release.
Comparative Performance and Data Summary
The following table summarizes the known activities of various classes of uracil derivatives, providing a framework for comparing the potential performance of 3-sec-Butyl-6-methyluracil.
| Class of Uracil Derivative | Mechanism of Action | Typical Bioactivity (IC50/EC50) | Key Experimental Readout | References |
| 5-Fluorouracil Analogs | Thymidylate Synthase Inhibition | nM to low µM | Inhibition of cell proliferation | [5] |
| NNRTIs | Allosteric inhibition of reverse transcriptase | nM to low µM | Inhibition of viral replication | [6] |
| FAAH Inhibitors | Inhibition of FAAH enzyme | nM to low µM | Measurement of anandamide levels | [7] |
| GPR35 Agonists | Activation of GPR35 receptor | nM to µM | Intracellular calcium mobilization, β-arrestin recruitment | [9][11][12] |
Conclusion and Future Directions
While direct, peer-reviewed evidence for the mechanism of action of 3-sec-Butyl-6-methyluracil is currently lacking, a comparative analysis of related uracil derivatives provides a rational basis for initiating its pharmacological investigation. The most plausible mechanisms involve either enzyme inhibition or receptor modulation.
To elucidate the specific mechanism of 3-sec-Butyl-6-methyluracil, a systematic screening approach is recommended:
-
Broad-Based Phenotypic Screening: Assess the compound's effect on various cell lines (e.g., cancer, immune cells) to identify a primary biological response.
-
Target-Based Screening: Test the compound against a panel of enzymes and receptors known to be modulated by uracil derivatives, including those mentioned in this guide.
-
"Omics" Approaches: Employ transcriptomics, proteomics, or metabolomics to identify changes in cellular pathways upon treatment with the compound, which can provide unbiased clues to its mechanism.
By following a logical and evidence-based approach, the scientific community can unravel the therapeutic potential of 3-sec-Butyl-6-methyluracil and contribute to the development of novel therapeutics.
References
-
Journal of Pharmacy & Pharmacognosy Research. (2021-01-21). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]
-
Frontiers in Immunology. (2021-10-31). GPR35 in Intestinal Diseases: From Risk Gene to Function. [Link]
-
ResearchGate. (2023-11-02). GPR35 acts a dual role and therapeutic target in inflammation. [Link]
- Google Patents. CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.
-
PubMed Central. (2023-11-16). GPR35 acts a dual role and therapeutic target in inflammation. [Link]
-
PubChem. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019. [Link]
-
ResearchGate. (2023-08-09). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. [Link]
-
ResearchGate. (2025-08-06). Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. [Link]
-
Royal Society of Chemistry. (2014-08-18). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. [Link]
-
Organic Syntheses. 6-methyluracil. [Link]
-
ScienceDirect. Uracil derivatives as non-nucleoside inhibitors of viral infections. [Link]
-
Nature. (2025-08-06). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. [Link]
-
PubMed. (2015-06-05). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. [Link]
-
PubMed Central. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. [Link]
-
MDPI. (2017-03-29). Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase. [Link]
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- 8. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
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- 12. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Benchmarking 3-sec-Butyl-6-methyluracil Against Known PSII Inhibitors
[1]
Executive Summary: The De-Halogenation Effect
In the development of uracil-based herbicides, the halogen atom at the C5 position is a critical "warhead" for biological activity. 3-sec-Butyl-6-methyluracil (CAS: 6589-36-2) represents the core scaffold of the potent herbicide Bromacil but lacks the C5-bromine atom.[1]
While often categorized as a degradation product (metabolite), benchmarking this compound against active inhibitors reveals critical insights into:
-
Binding Mechanism: The necessity of halogen bonding for the
site in the D1 protein. -
Environmental Fate: The shift from phytotoxicity to relative inertness upon reductive dehalogenation.
-
Selectivity: Its emerging utility as a negative control in photosynthetic assays or a scaffold for non-herbicidal (e.g., regenerative) applications.[1]
Mechanistic Benchmarking: The "Warhead" Analysis
The primary mode of action for uracil herbicides is the inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex.
The Comparator Set
-
Candidate: 3-sec-Butyl-6-methyluracil (De-bromo Bromacil).[1]
-
Benchmark A (Parent): Bromacil (5-bromo-3-sec-butyl-6-methyluracil).[1][2][3][4][5][6][7] High-potency uracil herbicide.[1]
-
Benchmark B (Gold Standard): Diuron (DCMU) .[1] The universal reference for PSII inhibition (
site competitor).
Mechanism of Action (MOA) Diagram
The following diagram illustrates the electron transport chain in the thylakoid membrane and the specific disruption point targeted by the inhibitors.
Figure 1: Photosystem II Electron Transport Chain.[1] Bromacil effectively displaces Plastoquinone at the
Performance Matrix: Quantitative Comparison
The following data synthesizes experimental findings regarding inhibitory concentration (
| Feature | 3-sec-Butyl-6-methyluracil (Candidate) | Bromacil (Benchmark A) | Diuron (Benchmark B)[1] |
| Role | Metabolite / Scaffold | Active Herbicide | Reference Inhibitor |
| PSII Inhibition ( | < 3.0 (Weak/Inactive) | 6.1 - 6.8 (High Potency) | 7.0 - 7.2 (Very High) |
| Est.[1] | > 100 µM | 0.1 - 0.5 µM | 0.05 - 0.1 µM |
| Binding Mechanism | Hydrogen bonding (weak) | Halogen bond + Hydrophobic | H-bond + Hydrophobic |
| LogP (Lipophilicity) | ~1.0 - 1.5 | 2.11 | 2.68 |
| Water Solubility | High | Moderate (815 mg/L) | Low (42 mg/L) |
| Toxicity (Mammalian) | Low (Metabolite) | Moderate (Cat IV) | Moderate |
Key Insight: The removal of the bromine atom results in a >100-fold loss in inhibitory potency . This confirms that 3-sec-Butyl-6-methyluracil is essentially biologically inert regarding photosynthesis, validating its presence in soil as a detoxification product of Bromacil.[1]
Experimental Protocol: Validating the Activity Gap
To independently verify the performance gap between the metabolite and the active inhibitor, use the DCPIP Photoreduction Assay (Hill Reaction) . This protocol is self-validating: if the control (Diuron) does not bleach, the chloroplasts are inactive.[1]
Materials
-
Biological System: Isolated Chloroplasts (Spinach or Pea).[1][3]
-
Reagent: 2,6-Dichlorophenolindophenol (DCPIP) – Blue (oxidized) to Colorless (reduced).[1]
-
Test Compounds: Bromacil (Active), 3-sec-Butyl-6-methyluracil (Test), Diuron (Positive Control).[1]
Workflow Diagram
Figure 2: The DCPIP Hill Reaction Protocol. Active inhibitors prevent the reduction of DCPIP (sample stays blue). The metabolite allows electron flow, causing the sample to turn clear.
Step-by-Step Methodology
-
Preparation: Isolate chloroplasts in cold buffer (0.4 M sucrose, 50 mM Tricine pH 7.8, 10 mM NaCl). Keep on ice and in the dark to preserve PSII integrity.
-
Baseline Check: Measure the absorbance of the DCPIP working solution at 600 nm (
). -
Dosing: Prepare serial dilutions of 3-sec-Butyl-6-methyluracil (0.1, 1, 10, 100 µM) and Bromacil (0.01, 0.1, 1, 10 µM).
-
Reaction: Add chloroplasts to the cuvette containing buffer, DCPIP, and inhibitor. Invert to mix.
-
Illumination: Expose cuvettes to a light source (>500 µmol photons/
/s) for exactly 2 minutes. -
Quantification: Immediately measure
.
Emerging Applications: Beyond Herbicides[1]
While 3-sec-Butyl-6-methyluracil fails as a herbicide, recent literature suggests uracil derivatives with alkyl substitutions at N1, N3, or C6 may have regenerative properties in mammalian tissue.[1]
-
Regenerative Potential: Unlike the halogenated parent which is cytotoxic/phytotoxic, the non-halogenated uracil scaffold is investigated for stimulating cell proliferation in lung epithelium (Grabovskiy et al., 2021).
-
Safety Profile: As a metabolite, it exhibits significantly lower acute toxicity (Oral
Rat) compared to Bromacil, making it a safer candidate for non-herbicidal drug discovery.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 100019, 3-sec-Butyl-6-methyluracil.[1] Retrieved from [Link]
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives.[1] Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.[1][8] Retrieved from [Link][1][7]
-
Angthararuk, D., et al. (2014). Photo-catalysis of bromacil under simulated solar light using Au/TiO2: evaluation of main degradation products and toxicity implications.[4] Environmental Science and Pollution Research.[4] Retrieved from [Link][1]
-
Crop Protection Network (2023). Photosystem II Inhibitor Herbicide Injury.[1] Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-6-methyluracil|CAS 15018-56-1 [benchchem.com]
- 6. deq.mt.gov [deq.mt.gov]
- 7. pic.int [pic.int]
- 8. jppres.com [jppres.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-sec-Butyl-6-methyluracil
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-sec-Butyl-6-methyluracil, a heterocyclic compound utilized in various research and development applications, including as a reagent in the synthesis of bioactive molecules.[1] Adherence to these protocols is paramount to ensure laboratory safety, protect our environment, and maintain regulatory compliance.
Understanding the Hazard Profile of 3-sec-Butyl-6-methyluracil
Before initiating any disposal procedure, it is crucial to recognize the inherent hazards of the substance. 3-sec-Butyl-6-methyluracil is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
These classifications necessitate that 3-sec-Butyl-6-methyluracil be handled as a hazardous chemical throughout its lifecycle, including disposal.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | PubChem[2] |
| Molecular Weight | 182.22 g/mol | PubChem[2] |
| Appearance | White to Off-White Solid | ChemicalBook[1] |
| Melting Point | 118-120 °C | ChemicalBook[1] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[1] |
Primary Disposal Pathway: Incineration
The recommended and most environmentally sound method for the disposal of 3-sec-Butyl-6-methyluracil is high-temperature incineration in a licensed hazardous waste facility. This approach is advocated for several key reasons:
-
Complete Thermal Decomposition: As a nitrogen-containing heterocyclic compound, incineration ensures the complete breakdown of the molecule into simpler, less harmful components. The thermal decomposition of similar nitrogen-rich heterocyclic compounds has been shown to yield gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[3][4]. Licensed incinerators are equipped with scrubbers and other emission control technologies to neutralize these gaseous byproducts, preventing their release into the atmosphere.
-
Avoidance of Environmental Contamination: Improper disposal, such as landfilling, could lead to the leaching of the compound into soil and groundwater. Given its use in the synthesis of pesticides and herbicides, its potential impact on ecosystems necessitates a destructive disposal method[1]. The disposal of a structurally similar compound, the herbicide Bromacil, is also recommended via incineration to prevent environmental contamination[4][5].
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the disposal of hazardous chemical waste[6][7][8][9]. Incineration by a licensed facility ensures compliance with these federal and any applicable state and local regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and preparation of 3-sec-Butyl-6-methyluracil waste for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling 3-sec-Butyl-6-methyluracil in any form (pure compound, solutions, or contaminated materials), it is imperative to wear appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Solid Waste:
-
Collect unadulterated 3-sec-Butyl-6-methyluracil, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, compatible waste container.
-
The container must be made of a material that does not react with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
-
Liquid Waste:
-
For solutions containing 3-sec-Butyl-6-methyluracil, use a dedicated, clearly labeled liquid waste container.
-
Ensure the container is compatible with the solvent used. For instance, do not store acidic or basic solutions in metal containers[10].
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with 3-sec-Butyl-6-methyluracil should be placed in a designated sharps container for chemical waste.
-
Causality: Segregating waste streams prevents unintended chemical reactions. 3-sec-Butyl-6-methyluracil is incompatible with strong oxidizing agents[3]. Mixing it with such chemicals could lead to a vigorous, potentially dangerous reaction.
Step 3: Container Management and Labeling
Adherence to proper container management and labeling protocols is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.
-
Container Condition: Use containers that are in good condition, with no leaks or cracks[11].
-
Filling Capacity: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills[10][11].
-
Labeling:
-
All waste containers must be clearly and legibly labeled with the words "Hazardous Waste"[2].
-
The label must also include the full chemical name: "3-sec-Butyl-6-methyluracil" (no abbreviations or chemical formulas) and an accurate estimation of its concentration or quantity[2].
-
Indicate the date when the waste was first added to the container.
-
Ensure the label is firmly attached to the container.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.
-
The SAA must be under the control of the laboratory personnel generating the waste[2][12].
-
Store containers in a well-ventilated area, away from sources of ignition and incompatible chemicals[3][13].
-
Keep waste containers closed at all times, except when adding waste[2][11].
-
Inspect the SAA and waste containers at least weekly for any signs of leakage or deterioration[2][12].
Step 5: Arranging for Disposal
Once the waste container is approaching 90% full, or if the waste has been stored for a period approaching your institution's limit (often 90 days for significant quantities), it is time to arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide the EHS office with a complete and accurate description of the waste, as indicated on the label.
-
Follow any specific institutional procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-sec-Butyl-6-methyluracil.
Sources
- 1. jppres.com [jppres.com]
- 2. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. pic.int [pic.int]
- 6. epa.gov [epa.gov]
- 7. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
